2-Methyl-3-(methylsulfinyl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfinylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5-6(10(2)9)8-4-3-7-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIZCRERZBLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Sensory Profile and Odor Characteristics of 2-Methyl-3-(methylsulfinyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the sensory profile and odor characteristics of 2-Methyl-3-(methylsulfinyl)pyrazine, a sulfur-containing heterocyclic compound of interest in flavor chemistry and potentially in pharmaceutical sciences due to its structural motifs. While its direct sensory characterization is not extensively documented in public literature, this guide synthesizes information on its likely precursor, 2-methyl-3-(methylthio)pyrazine, and the general effects of sulfur oxidation on flavor perception to build a predictive sensory profile. Furthermore, this document outlines detailed, field-proven methodologies for the precise sensory and instrumental analysis of this compound, including Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). This guide is intended to be a valuable resource for researchers and professionals in flavor science, food chemistry, and drug development who are investigating the properties and applications of pyrazine derivatives.
Introduction: The Role of Pyrazines in Flavor and Beyond
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aromas of a wide variety of foods and beverages.[1] They are typically formed during thermal processing, such as roasting, frying, and baking, through the Maillard reaction.[2] The sensory characteristics of pyrazines are diverse, ranging from nutty, roasted, and earthy to green and bell pepper-like notes.[3] The specific odor profile of a pyrazine is determined by the nature and position of the substituent groups on the pyrazine ring.[4]
Sulfur-containing pyrazines, in particular, are known for their potent and often complex aromas, contributing to the desirable savory notes in many cooked products.[5][6] This guide focuses on a specific, less-documented member of this family: 2-Methyl-3-(methylsulfinyl)pyrazine. Understanding the sensory properties of this compound is crucial for its potential application as a flavor ingredient and for identifying its contribution to the overall aroma of products in which it may be present.
Sensory Profile of 2-Methyl-3-(methylsulfinyl)pyrazine: A Predictive Analysis
Direct sensory data for 2-Methyl-3-(methylsulfinyl)pyrazine is scarce in readily available scientific literature. However, a robust understanding of its sensory profile can be developed by examining its chemical structure, the known characteristics of its unoxidized precursor, and the general impact of sulfur oxidation on aroma compounds.
The Precursor: 2-Methyl-3-(methylthio)pyrazine
The likely precursor to 2-Methyl-3-(methylsulfinyl)pyrazine is 2-methyl-3-(methylthio)pyrazine. The sensory profile of this thioether is well-documented and serves as a critical baseline.
| Compound | CAS Number | Reported Odor Descriptors | Found In |
| 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 | Nutty, roasted, meaty, almond, vegetable[7][8] | Coffee, baked goods, processed meats[9][10] |
The odor of 2-methyl-3-(methylthio)pyrazine is characterized by desirable savory and roasted notes, making it a valuable component in many flavor formulations.[10][11]
The Impact of Sulfur Oxidation on Odor
The conversion of a thioether to a sulfoxide represents an oxidation of the sulfur atom. This chemical change has a significant impact on the molecule's physicochemical properties, including its volatility and its interaction with olfactory receptors, thereby altering its odor profile.[4][12] Generally, the oxidation of sulfur-containing flavor compounds can lead to:
-
A decrease in roasted and savory notes: The sharp, roasted character of many thiols and thioethers is often diminished upon oxidation.
-
An increase in sulfury, cooked vegetable, or metallic notes: The introduction of an oxygen atom to the sulfur can create more pungent, and sometimes less desirable, "sulfury" aromas.[6]
-
Changes in odor threshold: The odor potency can either increase or decrease depending on the specific molecular structure and its fit with olfactory receptors.[13]
Predicted Sensory Profile of 2-Methyl-3-(methylsulfinyl)pyrazine
Based on the principles of structure-odor relationships, it is hypothesized that the sensory profile of 2-Methyl-3-(methylsulfinyl)pyrazine will differ significantly from its thioether precursor. The introduction of the sulfinyl group is expected to shift the odor profile away from the predominantly nutty and roasted characteristics.
Predicted Odor Descriptors for 2-Methyl-3-(methylsulfinyl)pyrazine:
-
Primary Notes: Cooked vegetable (cabbage, onion-like), sulfury, slightly metallic.
-
Secondary Notes: A diminished nutty or roasted background, potentially with some earthy or savory undertones.
The intensity of the sulfury and cooked vegetable notes is likely to be the most prominent feature of its aroma. The overall desirability of its aroma will be highly dependent on its concentration and the food matrix in which it is present.
Formation of 2-Methyl-3-(methylsulfinyl)pyrazine
The formation of 2-Methyl-3-(methylsulfinyl)pyrazine in food and flavor systems is likely a two-step process:
-
Formation of the Thioether Precursor: 2-Methyl-3-(methylthio)pyrazine is formed during the Maillard reaction, likely from the interaction of sulfur-containing amino acids (like cysteine or methionine) with dicarbonyl compounds.[14]
-
Oxidation to the Sulfoxide: The subsequent oxidation of the thioether to the sulfoxide can occur through various mechanisms, including enzymatic reactions or non-enzymatic oxidation by reactive oxygen species present in the food matrix, particularly during processing and storage.[4][12]
Caption: Quantitative Descriptive Analysis Workflow.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines the separation power of gas chromatography with human olfaction as a sensitive and specific detector. [11][13]This allows for the identification of odor-active compounds in a complex mixture.
-
Sample Preparation:
-
Instrumentation:
-
Use a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.
-
The effluent from the GC column is split between the detector and the sniffing port.
-
A sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), is highly recommended for the analysis of sulfur compounds due to their high sensitivity and selectivity. [5]
-
-
GC-O Analysis:
-
Inject the sample extract into the GC.
-
A trained assessor (or panel of assessors) will sniff the effluent from the olfactometry port and record the time, duration, and description of any detected odors.
-
The data from the FID/MS or SCD/PFPD is collected simultaneously.
-
-
Data Interpretation:
-
Correlate the odor events recorded by the assessor with the peaks in the chromatogram.
-
Identify the compounds responsible for the odors using mass spectrometry and by comparing their retention indices with those of authentic standards.
-
The intensity of the odor can be quantified using techniques such as Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and re-analyzed by GC-O until no odor is detected. [11]
-
Caption: Gas Chromatography-Olfactometry Workflow.
Conclusion
While direct sensory data for 2-Methyl-3-(methylsulfinyl)pyrazine remains limited, a scientifically-grounded, predictive sensory profile can be constructed based on the known characteristics of its thioether precursor and the established principles of how sulfur oxidation impacts flavor. It is anticipated that this compound will exhibit a sensory profile dominated by cooked vegetable and sulfury notes, a departure from the nutty and roasted character of its precursor. To validate this hypothesis and fully characterize this compound, the detailed methodologies for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry outlined in this guide provide a robust framework for researchers. A thorough understanding of the sensory properties of 2-Methyl-3-(methylsulfinyl)pyrazine is essential for its potential use in the flavor industry and for assessing its impact on the sensory quality of food and other products.
References
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ACS Symposium Series. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. [Link]
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Blenk, M. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]
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d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]
-
ECORFAN®. (2023). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
-
FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]
-
Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(10), 2261-2267. [Link]
-
ASTM International. (2020). Manual on Descriptive Analysis Testing for Sensory Evaluation (MNL13-2ND). [Link]
-
SciTePress. (2018). Sensory Profile of Commercial Coffee Products using QDA (Quantitative Descriptive Analysis), Flash Profile, and CATA (Check-All-That-Apply) Methods. Proceedings of the 2nd International Conference on Food and Agriculture. [Link]
-
Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. [Link]
-
Zhang, Y., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 819-830. [Link]
-
Belhassan, A., et al. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 14(11), 103403. [Link]
-
Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 62-73. [Link]
-
DLG. (2018). DLG Expert report 12/2018: Practice guide for sensory panel training Part 2. [Link]
-
Durham University. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]
-
Ventós. (2022). Exploring the Nuances of 2-Methyl-3-(methylthio)pyrazine in Flavor and Fragrance. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-propyl pyrazine. [Link]
-
Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry, 70(29), 9095–9105. [Link]
-
Scribd. (n.d.). MNL 13-2020. [Link]
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Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission. Chemical Senses, 26(5), 533-545. [Link]
-
MDPI. (2022). Volatile Compounds and Smell Chemicals (Odor and Aroma) of Food. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ResearchGate. (2023). The oxidation procedure from thioether to sulfoxide and sulfone. [Link]
-
Mottram, D. S. (2007). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Developments in Food Science (Vol. 43, pp. 245-260). Elsevier. [Link]
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Role of 2-Methyl-3-(methylsulfinyl)pyrazine in Maillard reaction pathways
An In-Depth Technical Guide to the Formation and Significance of Sulfur-Containing Pyrazines in Maillard Reaction Pathways
Executive Summary
The Maillard reaction, a cornerstone of food chemistry and flavor science, describes the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars.[1] This process is responsible for the desirable colors and aromas in a vast array of cooked foods.[2] Among the myriad of compounds generated, pyrazines are critical contributors to the characteristic roasted, toasted, and nutty aromas.[3] This guide delves into the specialized pathways involving sulfur-containing amino acids, which give rise to potent, often meaty and savory, flavor profiles.[4] We will focus specifically on the formation, transformation, and analytical challenges associated with 2-Methyl-3-(methylsulfinyl)pyrazine, a key aroma compound, by first elucidating the well-established pathway of its precursor, 2-Methyl-3-(methylthio)pyrazine, and then exploring its subsequent oxidation. This document is intended for researchers, scientists, and professionals in food science and drug development who require a deep mechanistic understanding of flavor formation.
The Maillard Reaction: A Foundation for Flavor
First described by Louis Camille Maillard in 1912, this reaction is not a single pathway but a complex network of reactions.[5] It is broadly divided into three stages:
-
Initial Stage: This phase begins with the condensation of a carbonyl group from a reducing sugar with a nucleophilic amino group from an amino acid, peptide, or protein.[4][6] This forms an unstable Schiff base, which then cyclizes to a glycosylamine.[2] Subsequent rearrangement (Amadori or Heyns rearrangement) leads to the formation of ketosamine or aldosamine compounds.[1][2] This stage is colorless and does not produce significant flavor.
-
Intermediate Stage: This is the primary stage for aroma generation. The Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds like pyruvaldehyde and diacetyl.[7] A critical pathway in this stage is the Strecker degradation , where an amino acid is degraded in the presence of a dicarbonyl compound, producing a "Strecker aldehyde" (which contributes to aroma), ammonia, and carbon dioxide. The ammonia and other reactive intermediates produced here are the building blocks for many heterocyclic aroma compounds.
-
Final Stage: In this last phase, the highly reactive intermediates polymerize through aldol condensation and other reactions to form high molecular weight, nitrogenous brown pigments known as melanoidins.[2]
The progression and outcome of the Maillard reaction are heavily influenced by factors such as temperature, pH, water activity, and the specific types of amino acids and sugars involved.[6]
The Pivotal Role of Sulfur in Maillard Aromas
While all amino acids can participate in the Maillard reaction, sulfur-containing amino acids like cysteine and methionine are uniquely important for the development of savory, meaty, and roasted aromas.[4] When subjected to thermal processing, these amino acids serve as potent sulfur donors, leading to the formation of a wide range of volatile sulfur compounds (VSCs), including thiols, sulfides, thiazoles, and thiophenes.[8][9] These compounds often have extremely low odor thresholds, meaning they can significantly impact the overall aroma profile even at trace concentrations.[8][9]
The incorporation of sulfur into the reaction network fundamentally alters the resulting flavor profile. For instance, cysteine can react with dicarbonyls to generate compounds with meaty and roasted notes, while also having the ability to suppress color formation by binding to melanoidin precursors.[6][10] Methionine is a well-known precursor to methional (a Strecker aldehyde) which is characteristic of cooked potato flavor and is a key intermediate in the formation of other sulfur-containing heterocycles.
The Formation Pathway of 2-Methyl-3-(methylthio)pyrazine
2-Methyl-3-(methylthio)pyrazine is a potent aroma compound identified in foods like coffee and roasted meats, imparting desirable nutty, meaty, and roasted notes.[11][12] Its formation is a classic example of the interplay between the Maillard reaction and sulfur chemistry.
Postulated Precursors and Mechanism
The formation of this specific pyrazine requires three key components derived from Maillard intermediates:
-
An α-aminocarbonyl compound (e.g., aminoacetone), which provides the nitrogen atoms and part of the carbon backbone of the pyrazine ring.
-
A Strecker aldehyde from a sulfur-containing amino acid, which incorporates the sulfur moiety.
-
Ammonia, generated during the Strecker degradation.
The most plausible pathway involves the reaction of methionine with a reducing sugar.
Mechanistic Steps:
-
Formation of α-Dicarbonyls: The reducing sugar undergoes dehydration and fragmentation to produce reactive α-dicarbonyls like pyruvaldehyde.
-
Strecker Degradation of Methionine: Methionine reacts with an α-dicarbonyl, undergoing Strecker degradation to yield methional (3-(methylthio)propanal), the key sulfur-donating intermediate.
-
Formation of α-Aminocarbonyls: Other amino acids (like alanine or glycine) in the system undergo Strecker degradation to produce α-aminocarbonyls (e.g., 2-aminopropanal).[13]
-
Dihydropyrazine Formation: Two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine intermediate.[13]
-
Incorporation of Sulfur and Methyl Group: The dihydropyrazine intermediate can then react with methional. The subsequent series of reactions involves condensation, rearrangement, and elimination, leading to the incorporation of the methylthio (-SCH₃) group and a methyl group onto the pyrazine ring.
-
Oxidation: The unstable dihydropyrazine is finally oxidized to the stable aromatic 2-Methyl-3-(methylthio)pyrazine.
Visualization of the Formation Pathway
The following diagram illustrates the proposed reaction cascade leading to the formation of the methylthio- and subsequent methylsulfinyl-pyrazine.
Sources
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- 2. home.sandiego.edu [home.sandiego.edu]
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- 13. datapdf.com [datapdf.com]
Technical Guide: Odor Detection Threshold & Sensory Analysis of 2-Methyl-3-(methylsulfinyl)pyrazine
The following technical guide details the sensory properties, chemical profile, and determination methodology for 2-Methyl-3-(methylsulfinyl)pyrazine , specifically addressing its relationship to its potent precursor, 2-Methyl-3-(methylthio)pyrazine.
Executive Summary
2-Methyl-3-(methylsulfinyl)pyrazine (CAS: 1185292-70-9) is the sulfoxide derivative of the high-impact flavor compound 2-Methyl-3-(methylthio)pyrazine . While the parent sulfide is a ubiquitous "roasted/nutty" odorant with a low detection threshold (ppb range), the sulfinyl derivative represents a polar oxidation product .
Current sensory science literature and flavor databases (FEMA, Leffingwell) do not assign a standardized odor detection threshold (ODT) to the sulfinyl derivative in water. This absence of data is consistent with Structure-Odor Relationship (SOR) principles, which dictate that the oxidation of a thioether (-S-) to a sulfoxide (-SO-) significantly reduces volatility and increases water solubility, typically raising the detection threshold by orders of magnitude (from ppb to ppm levels) and altering the odor character from "roasted" to "faint," "solvent-like," or "vegetable/sulfurous."
This guide provides the comparative baseline of the parent compound, the mechanistic context of its formation, and a validated protocol (ASTM E679) for researchers to empirically determine the specific threshold of this metabolite.
Chemical Profile & Identity
| Property | Target Compound | Parent Precursor |
| Name | 2-Methyl-3-(methylsulfinyl)pyrazine | 2-Methyl-3-(methylthio)pyrazine |
| CAS Number | 1185292-70-9 | 2882-20-4 |
| Structure | Pyrazine ring with -CH₃ and -S(=O)CH₃ | Pyrazine ring with -CH₃ and -SCH₃ |
| Functional Group | Sulfoxide (Polar) | Sulfide / Thioether (Non-polar) |
| LogP (Est.) | ~ -0.5 to 0.0 (Hydrophilic) | ~ 1.8 (Lipophilic) |
| Primary Role | Oxidative degradation product | High-impact flavor (Roasted nut, meat) |
Structural Transformation Pathway
The formation of the sulfinyl derivative occurs via the oxidation of the sulfide. This reaction is critical in food chemistry (staling of coffee/roasted flavors) and water treatment (chlorination/ozonation of off-flavors).
Figure 1: Oxidative pathway from the potent sulfide odorant to the sulfinyl derivative.
Sensory Analysis & Threshold Data
The "Missing" Threshold: A Scientific Explanation
Unlike its parent, the sulfinyl derivative is not a primary flavoring agent. Its threshold is not standardly reported because sulfoxides are generally considered low-impact odorants compared to their sulfide counterparts.
-
Volatility: The addition of the oxygen atom to the sulfur creates a dipole, significantly increasing the boiling point and reducing vapor pressure. Less compound enters the headspace to reach the olfactory epithelium.
-
Solubility: The sulfinyl group is highly polar. In an aqueous matrix (water), the compound is highly solvated, further reducing its partition coefficient (
) into the air phase.
Comparative Threshold Data
To estimate the sensory impact, one must compare it to the parent compound.
| Compound | Medium | Detection Threshold (ODT) | Odor Character |
| 2-Methyl-3-(methylthio)pyrazine | Water | 4 – 60 ppb ( | Roasted almond, hazelnut, earthy |
| 2-Methyl-3-(methylsulfinyl)pyrazine | Water | Likely > 10 ppm (Est.)* | Faint, vegetable, metallic, or odorless |
-
Estimation based on general Structure-Odor Relationship (SOR) trends for pyrazine oxidation.
Protocol: Determination of Odor Detection Threshold
Since a specific literature value is absent, the following protocol outlines the rigorous determination of the ODT for 2-Methyl-3-(methylsulfinyl)pyrazine using the ASTM E679 standard (Ascending Concentration Series, 3-Alternative Forced Choice).
Phase 1: Preparation of Standards
Objective: Synthesize or isolate pure sulfoxide standard, as commercial purity varies.
-
Synthesis: Oxidize 2-methyl-3-(methylthio)pyrazine with 1 equivalent of Sodium Periodate (NaIO₄) at 0°C to prevent over-oxidation to the sulfone.
-
Purification: Isolate via silica gel chromatography (sulfoxides are more polar and will elute later than the sulfide).
-
Stock Solution: Dissolve pure compound in odor-free water (Milli-Q or bottled glass-distilled) to create a 1000 ppm stock.
Phase 2: Sensory Panel Workflow (3-AFC)
Method: ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds."
Figure 2: Workflow for empirically determining the odor detection threshold.
Phase 3: Calculation (Best Estimate Threshold)
For each panelist, the individual threshold is the geometric mean of the highest concentration missed and the next higher concentration correctly identified.
Mechanistic Implications for Drug & Flavor Development
-
Stability Marker: In drug development or flavor formulation, the appearance of the sulfinyl peak (CAS 1185292-70-9) serves as a critical stability indicator . It signals that the active "roasted" sulfide has been compromised by oxidative stress (exposure to air, light, or peroxides).
-
Water Treatment: In environmental science, if this compound is detected, it suggests that chlorination or ozonation has successfully oxidized the potent sulfide off-flavor, likely neutralizing the odor complaint (due to the sulfoxide's higher threshold).
References
-
Mihavics, A. (2025). Structure-Odor Relationships of Alkyl- and Alkoxypyrazines. ResearchGate.
-
Leffingwell & Associates. (2024). Odor & Flavor Detection Thresholds in Water (Pyrazines). Leffingwell.com.
-
The Good Scents Company. (2024). 2-methyl-3-(methylthio)pyrazine Chemical Profile.
-
ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.
-
PubChem. (2025). 2-Methyl-3-(methylthio)pyrazine Compound Summary. National Library of Medicine.
Methodological & Application
Solvent extraction methods for isolating 2-Methyl-3-(methylsulfinyl)pyrazine
Executive Summary
This application note details the isolation protocols for 2-Methyl-3-(methylsulfinyl)pyrazine , a critical intermediate in flavor chemistry (roasted/nutty profiles) and pharmaceutical synthesis.[1] Unlike its precursor, 2-Methyl-3-(methylthio)pyrazine, the target sulfoxide possesses significant polarity and water solubility, rendering standard non-polar extraction inefficient.[1]
This guide presents two validated workflows:
-
Standard Liquid-Liquid Extraction (LLE): Utilizing chlorinated solvents for high-purity recovery.[1]
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): A "Green Chemistry" alternative using ethyl acetate and high-ionic-strength aqueous phases to maximize yield without toxic halogenated solvents.[1]
Physicochemical Profile & Extraction Logic
To design an effective extraction, one must understand the molecular behavior in a biphasic system.
| Property | Value / Characteristic | Impact on Extraction |
| Structure | Pyrazine ring + Sulfoxide ( | Amphiphilic; Pyrazine is lipophilic, Sulfoxide is highly polar/H-bond acceptor.[1] |
| LogP (Est.) | ~ -0.5 to 0.2 | Low LogP indicates high water affinity.[1] Simple hexane extraction will fail.[1] |
| pKa (Conj. Acid) | ~ 0.5 – 1.0 (Weak Base) | The nitrogen atoms are weakly basic. At pH > 3, the molecule is neutral. |
| Thermal Stability | Moderate (< 60°C recommended) | Sulfoxides can undergo Pummerer rearrangement or elimination at high heat.[1] |
The Separation Challenge: The extraction must distinguish the target from:
-
Starting Material: 2-Methyl-3-(methylthio)pyrazine (Non-polar, LogP ~1.8).[1]
-
Over-oxidation Byproduct: 2-Methyl-3-(methylsulfonyl)pyrazine (Sulfone, Polar).[1]
Protocol A: Standard Liquid-Liquid Extraction (DCM)
Best for: Small-scale purity analysis where solvent toxicity is not a primary constraint.[1]
Reagents:
-
Dichloromethane (DCM), HPLC Grade.[1]
-
Saturated Sodium Bicarbonate (
) solution.[1] -
Brine (Saturated NaCl).[1]
-
Sodium Sulfate (
), anhydrous.[1]
Workflow:
-
Quench & Adjust: If extracting from an oxidation reaction (e.g., mCPBA or
), quench the oxidant with saturated sodium bisulfite. Adjust pH to 8.0–9.0 using saturated .-
Why? Ensures the pyrazine nitrogens are free bases (neutral) and neutralizes acidic byproducts from oxidants.
-
-
Primary Extraction: Transfer the aqueous mixture to a separatory funnel. Add DCM (1:1 v/v ratio relative to aqueous phase).
-
Agitation: Shake vigorously for 2 minutes. Vent frequently. Allow layers to separate.[1][2][3]
-
Note: The target sulfoxide favors DCM over water better than it favors ether or hexane.
-
-
Repeat: Collect the lower organic layer.[2] Repeat extraction of the aqueous layer 3 times with fresh DCM.
-
Critical: Due to the sulfoxide's polarity, a single pass yields <60% recovery. Three passes typically achieve >90%.[1]
-
-
Wash: Combine organic extracts. Wash once with Brine to remove entrained water.[1]
-
Drying: Dry over anhydrous
for 15 minutes. Filter. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C .
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Best for: High-yield isolation, green chemistry compliance, and avoiding chlorinated solvents.[1]
Principle: The "Salting-Out" effect reduces the solubility of the polar sulfoxide in water by increasing the ionic strength of the aqueous phase, forcing the molecule into the organic phase (Ethyl Acetate).
Reagents:
Workflow:
-
Saturation: To the aqueous reaction mixture (pH adjusted to 8-9), add solid NaCl until no more dissolves (saturation point).
-
Visual Cue: Undissolved salt crystals remain at the bottom.
-
-
Solvent Addition: Add Ethyl Acetate (1:1 ratio).
-
Equilibration: Shake vigorously for 3–5 minutes.
-
Observation: You may see a cleaner phase separation than usual because the high density of the brine layer prevents emulsion formation.
-
-
Separation: Collect the upper organic layer.
-
Repeat: Perform 2 additional extractions.
-
Drying: Dry with Magnesium Sulfate (
) rather than Sodium Sulfate (MgSO4 is more aggressive at removing water from EtOAc).[1] -
Concentration: Evaporate at 40°C.
Comparative Efficiency Data:
| Solvent System | Additive | Estimated Recovery (3 Passes) | Notes |
| Hexane | None | < 10% | Ineffective. Only extracts starting material (sulfide).[1] |
| DCM | None | 92% | Excellent solubility, but toxic and creates emulsions. |
| Ethyl Acetate | None | 65% | Moderate.[1] Sulfoxide partitions significantly into water.[1] |
| Ethyl Acetate | Sat.[1][2][5] NaCl (SALLE) | 94% | Recommended. High yield, safer solvent, breaks emulsions. |
Visualization of Workflows
Figure 1: Extraction Decision Matrix
Caption: Decision matrix for selecting between chlorinated (DCM) and non-chlorinated (SALLE) extraction pathways based on scale and safety requirements.
Quality Control & Troubleshooting
TLC Analysis:
-
Mobile Phase: 95% DCM / 5% Methanol.
-
Visualization: UV (254 nm) or Iodine Stain.[1]
-
Order of Elution (
): Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Streaking) .[1]-
Note: Sulfoxides often streak on silica due to strong interaction with silanols.[1]
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | High water solubility of sulfoxide.[1] | Switch to SALLE (Protocol B). Saturate aqueous layer completely with NaCl.[1] |
| Emulsion | Amphiphilic nature of pyrazine. | Filter the biphasic mixture through a pad of Celite or add more Brine. |
| Degradation | Thermal instability during evaporation.[1] | Ensure Rotavap bath is < 40°C. Do not distill at atmospheric pressure.[1] |
| Sulfide Impurity | Incomplete oxidation or co-extraction.[1] | Wash the crude organic extract with non-polar solvent (Hexane) before final concentration. The sulfoxide will stay in the polar organic phase/oil, sulfide will wash out. |
References
-
PubChem. (2025).[6][7] 2-Methyl-3-(methylthio)pyrazine Compound Summary. National Library of Medicine.[1]
-
Majors, R. E. (2013).[1] Salting Out Liquid-Liquid Extraction (SALLE) for Polar Analytes. LCGC North America.[1]
-
Sperry, J., & Kim, H. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
-
Cohen, S., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.
-
FoodB. (2024).[1] Pyrazine Flavor Compounds and Physicochemical Properties. FoodB Database. [1]
Sources
- 1. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-3-(methylsulfinyl)pyrazine as a Controlled-Release Nutty Flavor Enhancer
The following Application Note and Protocol Guide is designed for research and development professionals in food science and pharmaceutical formulation. It addresses the advanced use of 2-Methyl-3-(methylsulfinyl)pyrazine —a stable, low-volatility precursor to high-impact nutty flavorants.
Executive Summary
2-Methyl-3-(methylsulfinyl)pyrazine (CAS: 1185292-70-9) represents a "pro-flavor" approach to sensory modulation. Unlike its volatile and oxidation-prone counterpart, 2-Methyl-3-(methylthio)pyrazine (FEMA 3208), this sulfinyl derivative offers superior stability and water solubility.
This guide details the protocol for using the sulfinyl derivative as a latent flavor precursor . Upon thermal activation or specific redox conditions, it releases the potent "roasted nut" and "earthy" notes characteristic of the parent pyrazine. This mechanism is particularly valuable in drug palatability masking (preventing flavor loss during shelf-life) and high-temperature food processing (preventing flash-off).
Physicochemical Profile & Mechanism
To effectively utilize this compound, one must understand its relationship to the active flavorant. The sulfinyl group acts as a "chemical cage," increasing polarity and reducing volatility until activation.
Table 1: Comparative Properties
| Property | Active Flavor (FEMA 3208) | Pro-Flavor (Sulfinyl Derivative) | Application Impact |
| Chemical Structure | 2-Methyl-3-(methylthio)pyrazine | 2-Methyl-3-(methylsulfinyl)pyrazine | S=O bond adds polarity. |
| Odor Profile | Potent roasted nut, earthy, meat-like.[1] | Weak, faint vegetable/sulfurous (Latent). | Allows for "odorless" manufacturing. |
| Volatility | High (Flash-off risk during processing). | Low (Non-volatile solid/oil). | Retained during spray drying/baking. |
| Solubility | Lipophilic (Oil soluble). | Amphiphilic (Water/Alcohol soluble). | Easier incorporation into aqueous syrups. |
| Stability | Prone to oxidation (off-notes). | Chemically stable (Oxidized state). | Extended shelf-life. |
Mechanism of Action: Thermal & Reductive Release
The "nutty" flavor is generated through two primary pathways during the final processing step (e.g., baking, sterilization, or consumption).
Figure 1: Activation pathways for flavor release. The primary target is the reduction back to the methylthio-pyrazine.
Application Protocols
Protocol A: Preparation of Stock Solution (Precursor Phase)
Objective: Create a stable, water-miscible stock for formulation.
Materials:
-
2-Methyl-3-(methylsulfinyl)pyrazine (>97% purity).
-
Solvent: Propylene Glycol (PG) or Ethanol/Water (50:50).
-
Vortex mixer.
Procedure:
-
Weighing: Accurately weigh 1.0 g of 2-Methyl-3-(methylsulfinyl)pyrazine.
-
Solvation: Add to 99.0 g of Propylene Glycol in a glass beaker.
-
Mixing: Vortex or magnetically stir at room temperature (25°C) for 10 minutes. Note: Unlike the sulfide, the sulfoxide dissolves readily in polar solvents.
-
Storage: Store in amber glass at 4°C. Shelf life is >12 months (compared to ~3-6 months for the sulfide).
Protocol B: Dosage & Activation in Model Matrix
Objective: Determine the activation temperature required to release the nutty flavor.
Context: This protocol simulates a "bake-stable" flavor application or a "heat-sterilized" pharmaceutical suspension.
Experimental Setup:
-
Matrix Preparation: Prepare a bland starch-based slurry (5% cornstarch in water) or a placebo syrup base (60% sucrose).
-
Dosing: Add the Stock Solution (Protocol A) to the matrix at 50 ppm (equivalent to 0.5 ppm active potential).
-
Control: Prepare a parallel sample using the active FEMA 3208 at the same molar concentration.
-
Thermal Treatment:
-
Aliquot samples into sealed headspace vials.
-
Subject to thermal gradient: 80°C, 100°C, 120°C, 150°C for 20 minutes.
-
Evaluation (Sensory & Analytical):
-
Sensory: Panelists evaluate "Nutty Intensity" on a 0-10 scale immediately after cooling.
-
Analytical Validation: See Section 4.
Protocol C: Palatability Masking (Pharma Application)
Objective: Mask bitter API (e.g., caffeine, paracetamol) using the latent nutty note.
-
Base Formulation: Create a standard oral suspension vehicle (pH 4.5).
-
Incorporation: Add 2-Methyl-3-(methylsulfinyl)pyrazine at 10-25 ppm .
-
Redox Trigger (Optional): Add 0.1% Ascorbic Acid (Vitamin C).
-
Rationale: Ascorbic acid acts as a mild reducing agent. Over time (or upon mild heating), it facilitates the conversion of the sulfoxide back to the nutty sulfide, ensuring the flavor profile "blooms" rather than fades during shelf storage.
-
Analytical Validation (GC-MS)
To confirm the conversion of the precursor to the active flavor, use the following Gas Chromatography-Mass Spectrometry method.
Method Parameters:
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Infection: SPME (Solid Phase Microextraction) - DVB/CAR/PDMS fiber.
-
Oven Program: 40°C (2 min) -> 10°C/min -> 240°C (5 min).
Workflow Visualization:
Figure 2: Analytical workflow for quantifying the release of the active nutty flavor.
Data Interpretation:
-
Success Criteria: The appearance of a peak at m/z 140 (molecular ion of the methylthio-pyrazine) correlates with the sensory perception of "nuttiness."
-
Efficiency Calculation:
Regulatory & Safety Considerations
Critical Note for Developers: While 2-Methyl-3-(methylthio)pyrazine is FEMA GRAS (FEMA 3208) and widely approved, the sulfinyl derivative (CAS 1185292-70-9) is primarily a research chemical or a "process flavor intermediate."
-
Regulatory Status: In many jurisdictions (EU/US), if the sulfinyl compound is generated in situ during processing or used as a precursor that fully converts, it may be regulated under Thermal Process Flavors .
-
Direct Addition: If adding the purified sulfinyl compound directly to a finished product, you must verify its specific GRAS status or submit for approval as a new flavoring substance.
-
Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor" (if derived from natural precursors via natural processes).
References
-
FEMA Expert Panel. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[2] Food and Chemical Toxicology.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101003, 2-Methyl-3-(methylthio)pyrazine.
-
Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry.[2][3][4] (Context on thermal generation of sulfur heterocycles).
-
RSC Green Chemistry. (2021). Scalable electrochemical reduction of sulfoxides to sulfides.[5][6] (Context on chemical reduction mechanisms).
Sources
- 1. 2-methyl-3-ethylpyrazine | Flavor & Aroma Chemical Manufacturer [chemicalbull.com]
- 2. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676) - FooDB [foodb.ca]
- 4. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 5. Scalable electrochemical reduction of sulfoxides to sulfides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized SPME-GC-MS Protocol for High-Sensitivity Pyrazine Analysis
Introduction & Scope
Pyrazines are nitrogen-containing heterocyclic compounds pivotal to the sensory profile of food matrices (roasted nuts, coffee, wine) and biological systems.[1] While alkylpyrazines often contribute desirable "roasted" notes, methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP) are potent odorants with detection thresholds in the low ng/L (ppt) range, often responsible for "green" or "vegetal" off-flavors in wine.[2]
Analyzing pyrazines presents a dual challenge:
-
Volatility & Polarity: They are semi-volatile and moderately polar, making them difficult to extract from complex aqueous or lipid-rich matrices using traditional liquid-liquid extraction.
-
Trace Concentrations: Biologically and sensorially relevant concentrations often exist below the sensitivity limits of standard headspace injection.
Solid-Phase Microextraction (SPME) offers a solvent-free, equilibrium-driven solution. This guide details the optimization of SPME parameters to maximize the partition coefficient (
Mechanism: The Thermodynamics of Pyrazine Extraction
Successful SPME relies on shifting the equilibrium of the analyte from the sample matrix (
Where:
- = Mass of analyte extracted
- = Fiber/sample partition coefficient (Critical for optimization)
- = Volumes of fiber, sample, and headspace
Fiber Selection Physics
Pyrazines range from low molecular weight (MW) volatiles to semi-volatiles. A single-phase fiber (e.g., 100 µm PDMS) operates via absorption and is often too non-polar to effectively retain small, polar pyrazines.
The Solution: Use a Triple-Phase Fiber (DVB/CAR/PDMS) .[4][5][6][7][8]
-
Divinylbenzene (DVB): Retains larger volatiles and semi-volatiles (C6–C15).
-
Carboxen (CAR): A microporous carbon adsorbent ideal for small, volatile molecules (C2–C6) like methylpyrazine.
-
PDMS: Binds the layers and adds durability.
-
Mechanism: Adsorption (into pores) + Absorption. This combination covers the wide polarity/volatility spread of pyrazines.
Critical Parameter Optimization
The following parameters are optimized based on thermodynamic principles and empirical validation in complex matrices (wine, cocoa, soy).
Fiber Coating[5][6][9][10]
-
Recommendation: 50/30 µm DVB/CAR/PDMS (Gray hub).
-
Rationale: Superior recovery compared to PDMS or CAR/PDMS alone. The Carboxen layer traps the highly volatile alkylpyrazines, while DVB retains the larger methoxypyrazines.
Extraction Temperature[5][10][11]
-
Recommendation: 40°C – 60°C (Target: 50°C).
-
The Trade-off:
-
Higher Temp:[6] Increases Henry’s Law constant (
), driving analytes into the headspace (faster kinetics). -
Lower Temp: Increases the fiber partition coefficient (
), favoring adsorption onto the fiber (thermodynamics).
-
-
Optimization: 50°C provides the optimal intersection where headspace concentration is sufficient without significantly reducing the fiber's adsorptive capacity.
Ionic Strength (Salting Out)
-
Recommendation: Saturation with NaCl (approx. 30–35% w/v) .
-
Mechanism: Adding salt increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds (pyrazines). This "salting-out" effect drastically increases the partition coefficient into the headspace/fiber.
-
Protocol: Add 3–4 g NaCl per 10 mL sample.
Extraction Time
-
Recommendation: 30 – 50 minutes .
-
Rationale: SPME is an equilibrium technique.[6] While 30 minutes often yields sufficient sensitivity, 45–50 minutes ensures equilibrium is reached for heavier pyrazines (like IBMP), improving reproducibility (RSD).
pH Adjustment
-
Recommendation: Natural pH (if > 3.0) or adjust to pH 6.0–8.0 .
-
Rationale: Pyrazines are weak bases (
~0.5 – 2.0). At pH > 3, they exist almost exclusively as neutral free bases, which are more volatile and extractable than their protonated cations. For extremely acidic matrices (pH < 2), adjust with NaOH to prevent protonation.
Visualized Workflow & Logic
Diagram 1: SPME-GC-MS Pyrazine Workflow
This diagram outlines the critical path from sample preparation to data acquisition.
Caption: Step-by-step HS-SPME workflow ensuring thermodynamic equilibrium and maximum sensitivity.
Diagram 2: Parameter Interaction Logic
This diagram illustrates how experimental variables influence the Extraction Efficiency (
Caption: Influence of physicochemical parameters on SPME extraction efficiency.
Detailed Experimental Protocol
Materials & Reagents[13]
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (StableFlex, 23 ga).
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Internal Standard (IS): 2-methoxy-3-methylpyrazine-d3 (or similar deuterated analog).
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
Sample Preparation
-
Weighing: Accurately weigh 3.0 g of NaCl into a 20 mL headspace vial.
-
Sample Addition: Add 10 mL of liquid sample (wine, juice, aqueous extract).
-
Note: For solid samples, suspend 1–2 g of solid in 10 mL of saturated NaCl solution.
-
-
IS Spiking: Add 10 µL of Internal Standard solution (e.g., 100 µg/L in methanol) to achieve a final concentration of ~100 ng/L (adjust based on expected range).
-
Sealing: Immediately cap the vial tightly to prevent volatile loss. Vortex for 30 seconds to dissolve salt.
SPME Automated Routine (e.g., PAL System)
-
Incubation/Equilibration:
-
Temp: 50°C
-
Time: 15 min
-
Agitation: 500 rpm (Essential to facilitate headspace transfer).
-
-
Extraction:
-
Fiber Exposure: Penetrate septum and expose fiber to headspace (22 mm depth).
-
Time: 45 min
-
Temp: 50°C
-
Agitation: 250 rpm (Gentle agitation prevents fiber breakage while maintaining equilibrium).
-
-
Desorption:
-
Injector Temp: 250°C
-
Mode: Splitless (for trace analysis) or Split 1:5 (for high conc).
-
Time: 3 min (Fiber remains in injector).
-
GC-MS Parameters
-
Column: High-polarity Polyethylene Glycol (e.g., DB-WAX, SolGel-WAX), 30m × 0.25mm × 0.25µm.
-
Why? Pyrazines are polar; WAX columns separate them effectively from non-polar matrix hydrocarbons.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 5 min (Focuses volatiles).
-
Ramp 5°C/min to 230°C.
-
Hold 5 min.
-
-
MS Detection:
-
Source Temp: 230°C.
-
Mode: SIM (Selected Ion Monitoring) for quantitation.[8]
-
Target Ions (SIM Mode)
| Compound | Quant Ion ( | Qualifier Ions ( | Retention Characteristics |
| 2-Methoxy-3-isobutylpyrazine (IBMP) | 124 | 151, 94 | Late eluting (Vegetal/Bell Pepper) |
| 2-Methoxy-3-isopropylpyrazine (IPMP) | 137 | 152, 124 | Mid eluting (Pea/Asparagus) |
| 2,3,5-Trimethylpyrazine | 122 | 81, 42 | Early eluting (Nutty/Roasted) |
| IS (d3-IBMP) | 127 | 154 | Co-elutes with IBMP |
Validation & Troubleshooting
Validation Metrics
-
Linearity:
over 1–1000 ng/L range. -
LOD (Limit of Detection): Typically 0.5 – 2.0 ng/L for methoxypyrazines using this protocol.
-
Precision: RSD < 10% is expected with automated SPME.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or incorrect type. | Replace with fresh DVB/CAR/PDMS . Ensure injector is not >270°C (bleeds fiber). |
| Poor Reproducibility | Non-equilibrium extraction. | Increase extraction time to 45-60 min . Ensure consistent agitation. |
| Peak Tailing | Cold spots in injector or old liner. | Use a 0.75mm ID SPME liner . Check injector temp (250°C). |
| Carryover | Incomplete desorption.[5] | Increase desorption time to 5 min or run a fiber bake-out (260°C for 10 min) between samples. |
References
-
Cai, L., et al. (2019). "Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS)." Journal of Food Science. Link
-
Kwon, T. Y., et al. (2013).[9] "Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils." Journal of Agricultural and Food Chemistry. Link
-
Agilent Technologies. (2021). "Use of Salt to Increase Analyte Concentration in SPME Headspace Applications." Application Note 5994-3161EN. Link
-
BenchChem. (2025).[1][4][5] "Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Pyrazine Compounds." Technical Support Center. Link
-
Sigma-Aldrich. "SPME Fiber Assembly 50/30µm DVB/CAR/PDMS Data Sheet." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage and formulation of 2-Methyl-3-(methylsulfinyl)pyrazine in savory products
Application Notes and Protocols for Pyrazine Derivatives in Savory Products
A Senior Application Scientist's Guide to 2-Methyl-3-(methylthio)pyrazine and Related Savory Flavor Compounds
Introduction and Clarification on Compound Nomenclature
These application notes provide a comprehensive guide for researchers, scientists, and product development professionals on the use of pyrazine derivatives to create authentic savory flavors. The initial query focused on 2-Methyl-3-(methylsulfinyl)pyrazine. It is important to clarify that in the flavor industry, the more commonly utilized and extensively documented compound for imparting savory, roasted, and nutty notes is 2-Methyl-3-(methylthio)pyrazine .
The "methylsulfinyl" group (a sulfoxide) is an oxidation product of the "methylthio" group (a sulfide). While the sulfinyl compound may be present in trace amounts as a result of oxidation, the primary active flavor compound is the methylthio- anologue. Therefore, this guide will focus on 2-Methyl-3-(methylthio)pyrazine and other key pyrazines that are foundational to savory flavor creation.
Pyrazines are a class of heterocyclic aromatic compounds that significantly contribute to the desirable aromas of a wide variety of cooked foods.[1] They are primarily formed during thermal processing through Maillard reactions and Strecker degradation.[1][2] Their potent and diverse aroma profiles, ranging from nutty and roasted to earthy and meaty, make them indispensable tools for flavor chemists.[3][4][5][6]
Part 1: Physicochemical and Organoleptic Properties of Key Savory Pyrazines
The selection of a pyrazine for a specific application is dictated by its unique sensory characteristics and physical properties. Below is a summary of key pyrazines used in savory flavor systems.
| Compound Name | CAS Number | FEMA Number | Molecular Formula | Flavor Profile | Odor Threshold |
| 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 | 3208 | C6H8N2S | Roasted meat, nutty, almond, vegetable-like, with coffee and corn nuances.[4][7][8] | Detection: 4 to 60 ppb[7] |
| 2-Ethyl-3-methylpyrazine | 15707-23-0 | 3155 | C7H10N2 | Roasted peanut, nutty, earthy.[9] | - |
| 2,3-Dimethylpyrazine | 5910-89-4 | 3271 | C6H8N2 | Roasted, nutty, chocolate, coffee. | - |
| 2,5-Dimethylpyrazine | 123-32-0 | 3272 | C6H8N2 | Roasted, nutty, potato-like. | - |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | 3244 | C7H10N2 | Roasted, nutty, baked potato, coffee, cocoa. | - |
Part 2: Application and Dosage in Savory Products
The successful application of pyrazines in savory products depends on precise dosage to achieve the desired flavor profile without introducing harsh or artificial notes. The following table provides recommended starting concentrations for 2-Methyl-3-(methylthio)pyrazine and 2-Ethyl-3-methylpyrazine in the final consumer product. These are starting points and should be optimized based on the specific product matrix and desired flavor intensity. Normal use levels in finished consumer products are typically in the range of 0.02-2 ppm.[10]
| Product Application | 2-Methyl-3-(methylthio)pyrazine (ppm) | 2-Ethyl-3-methylpyrazine (ppm) | Flavor Contribution |
| Roasted Meats (Beef, Pork) | 0.5 - 2.0 | 0.5 - 1.0 | Enhances roasted, browned, and savory meat notes.[4][9] |
| Poultry (Chicken) | 0.2 - 1.0 | 0.3 - 0.8 | Adds roasted chicken skin character and depth. |
| Soups and Broths | 0.1 - 0.5 | 0.2 - 0.6 | Provides a foundational roasted and savory base note. |
| Gravies and Sauces | 0.2 - 0.8 | 0.3 - 0.7 | Imparts a rich, cooked, and savory flavor. |
| Savory Snacks (e.g., potato chips) | 0.5 - 1.5 | 0.5 - 1.5 | Creates an authentic roasted and nutty flavor profile.[11] |
| Nut-based Products | 1.0 - 3.0 | 2.0 - 4.0 | Enhances roasted nuttiness in products like peanut butter and roasted nuts.[9] |
Formulation Guidelines
For effective and homogenous dispersion, it is crucial to dissolve pyrazines in a suitable solvent or carrier before incorporating them into the food product.
-
Solvents: Propylene glycol, ethanol, triacetin, and vegetable oils are common solvents for pyrazines.[12]
-
Carriers: For dry applications, pyrazines can be plated onto a carrier such as maltodextrin, salt, or yeast extract.
-
Synergies: Pyrazines often exhibit synergistic effects when used in combination with other flavor compounds like sulfur-containing molecules (e.g., thiols, sulfides), other pyrazines, and Maillard reaction products.
Part 3: Analytical Protocol for Quantification in a Food Matrix
Accurate quantification of pyrazines is essential for quality control and ensuring consistent flavor profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[13]
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize a representative sample of the food product.
-
For solid samples, a solvent extraction is necessary. For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.[14]
-
-
Extraction:
-
Solvent Extraction: Weigh 5-10 g of the homogenized sample into a centrifuge tube. Add a suitable organic solvent (e.g., dichloromethane or diethyl ether) and an internal standard. Vortex or sonicate for 15-30 minutes. Centrifuge and collect the organic layer. Repeat the extraction process and combine the organic layers.
-
SPME: Place a known amount of the sample in a sealed vial. Heat the sample to a specific temperature to release volatile compounds. Expose an SPME fiber to the headspace for a defined period to adsorb the analytes.
-
-
Concentration:
-
If solvent extraction was used, concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract or the desorbed analytes from the SPME fiber into the GC-MS system.
-
Gas Chromatograph Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5-10°C/minute, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
-
Quantification:
-
Identify the pyrazines based on their retention times and mass spectra.
-
Quantify the concentration of each pyrazine by comparing the peak area to that of the internal standard and a calibration curve prepared with known concentrations of pyrazine standards.
-
Analytical Workflow Diagram
Caption: GC-MS analytical workflow for pyrazine quantification.
Part 4: Sensory Evaluation Protocol
Sensory evaluation is critical to determine the flavor impact and consumer acceptance of pyrazines in a food product.[11] A triangle test or a paired comparison test can be used to determine if a detectable difference exists, followed by descriptive analysis to characterize the flavor profile.
Step-by-Step Methodology
-
Panelist Selection and Training:
-
Select 15-20 panelists who are regular consumers of the product category.
-
Train the panelists to identify and rate the intensity of relevant sensory attributes (e.g., roasted, nutty, meaty, savory).
-
-
Sample Preparation:
-
Prepare a control sample without any added pyrazines.
-
Prepare test samples with varying concentrations of the pyrazine(s) of interest, based on the recommended dosage ranges.
-
Code all samples with random three-digit numbers.
-
-
Sensory Evaluation:
-
Triangle Test: Present each panelist with three samples, two of which are identical and one is different. Ask the panelist to identify the odd sample. This determines if a perceptible difference exists.
-
Descriptive Analysis: If a difference is detected, provide panelists with the control and test samples. Ask them to rate the intensity of the predefined sensory attributes on a scale (e.g., a 15-cm line scale from "not intense" to "very intense").
-
-
Data Analysis:
-
For the triangle test, use statistical tables to determine if the number of correct identifications is significant.
-
For the descriptive analysis, use analysis of variance (ANOVA) to determine if there are significant differences in the intensity ratings of the sensory attributes between the control and test samples.
-
Sensory Evaluation Workflow Diagram
Caption: Workflow for sensory evaluation of pyrazines.
Part 5: Stability and Regulatory Status
Stability
Pyrazines are generally stable during food processing, particularly at high temperatures, which is expected given their formation during heating.[15] However, their volatility can lead to losses during processing and storage. Packaging with good barrier properties is recommended to minimize flavor loss.
Regulatory Status
The pyrazine derivatives discussed in these application notes have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and are considered Generally Recognized as Safe (GRAS) for their intended use as flavoring substances in food.[16][17][18][19][20] It is the responsibility of the user to ensure compliance with all local and regional regulations.
References
-
FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]
-
De Monchy Aromatics. 2-methylthio-3(5,6)-methyl pyrazine. Retrieved from [Link]
-
The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
Dai, A., Xue, A., Sun, H., & Duan, Z. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818. Retrieved from [Link]
-
Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. Retrieved from [Link]
-
Penta Manufacturing Company. 2-Methylthio-3-Methyl Pyrazine. UL Prospector. Retrieved from [Link]
-
Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (2021). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. PubMed. Retrieved from [Link]
-
Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(15), 4485. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (2002). GRAS Substances (4024-4068). femaflavor.org. Retrieved from [Link]
- Google Patents. (1967). Pyrazine derivatives.
-
Flavor and Extract Manufacturers Association. (2001). GRAS Substances (3964-4023). femaflavor.org. Retrieved from [Link]
-
Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. ResearchGate. Retrieved from [Link]
-
Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064. Retrieved from [Link]
-
Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Role of Methionine in the Formation of Key Aroma Compounds in Microwaved Walnuts. Foods, 12(15), 2899. Retrieved from [Link]
-
Wikipedia. (2023). Pyrazine. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04701. Retrieved from [Link]
-
The Good Scents Company. 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]
-
Ma, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6283. Retrieved from [Link]
-
The Good Scents Company. pyrazine. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273. Retrieved from [Link]
-
Maga, J. A. (1975). Pyrazines in Foods. A Review. Journal of Agricultural and Food Chemistry, 23(5), 964-970. Retrieved from [Link]
-
El-Azhary, M., et al. (2022). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 15(1), 103523. Retrieved from [Link]
-
Wright, J. (2017). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Perfumer & Flavorist. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]
- 3. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 4. De Monchy Aromatics 2-methylthio-3(5,6)-methyl pyrazine [demonchyaromatics.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 [chemicalbook.com]
- 8. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 17. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. femaflavor.org [femaflavor.org]
- 19. femaflavor.org [femaflavor.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing over-oxidation to sulfonyl derivatives during synthesis
Welcome to the ChemSelect Technical Support Center .
You have reached the Sulfur Functionalization Tier 2 Support Desk . This guide is structured to troubleshoot and resolve the common issue of over-oxidation during the synthesis of sulfoxides (
Quick Reference: The Chemoselectivity Challenge
The oxidation of a sulfide to a sulfoxide (
-
The Problem: Many electrophilic oxidants (like mCPBA) have a small
between the two steps. Once the electron-rich sulfide is oxidized, the resulting sulfoxide is less nucleophilic, but strong oxidants don't discriminate enough. -
The Goal: Maximize
while driving .
Module 1: Validated Protocols (Standard Operating Procedures)
We recommend two primary "Systems" based on your substrate's solubility and functional group tolerance.
System A: The "Gold Standard" (Sodium Periodate)
Best for: Bench-scale reactions, high chemoselectivity, substrates tolerant of aqueous media.
The Logic: Sodium periodate (
Protocol:
-
Dissolve: Dissolve sulfide (1.0 equiv) in Methanol (
). -
Prepare Oxidant: Dissolve
(1.05 equiv) in water. (Target a 1:1 to 4:1 MeOH:Water ratio depending on solubility). -
Addition: Cool the sulfide solution to 0°C . Add the periodate solution dropwise over 20 minutes.
-
Monitor: Stir at 0°C for 2–12 hours.
-
Checkpoint: If precipitate forms (
), this indicates reaction progress.
-
-
Workup: Filter off solids. Extract filtrate with DCM or EtOAc.
Why it works: The reaction proceeds via a polar mechanism where the periodate coordinates to the sulfur. The steric bulk of the intermediate discourages the second attack.
System B: The "Green Shield" (Hydrogen Peroxide in HFIP)
Best for: Acid-sensitive substrates, rapid reactions, difficult-to-oxidize sulfides.
The Logic: Hexafluoroisopropanol (HFIP) is not just a solvent here; it is a catalyst. It forms a hydrogen-bond network with
Protocol:
-
Dissolve: Dissolve sulfide (1.0 equiv) in HFIP (
). -
Addition: Add
(30% aq., 1.1–1.5 equiv) in one portion at room temperature. -
Reaction: Stir vigorously. Reaction is often complete in <30 minutes.
-
Quench: Add saturated aqueous
to destroy excess peroxide. -
Workup: Dilute with water, extract with EtOAc. (HFIP can be recovered by distillation if scaled).
Module 2: Troubleshooting & FAQs (Ticket Resolution)
Ticket #409: "I'm using mCPBA and getting 15% sulfone byproduct. Can I fix this?"
-
Diagnosis: mCPBA is too strong and electrophilic. It does not rely on coordination-assisted mechanisms that differentiate the sulfide from the sulfoxide.
-
Solution: If you must use mCPBA (e.g., solubility issues with Periodate), you must strictly control temperature and stoichiometry:
-
Cool to -78°C .
-
Titrate mCPBA (verify activity). Use exactly 0.95 equiv .
-
Add dropwise as a dilute solution.
-
Better Fix: Switch to System A (
).
-
Ticket #412: "My reaction with Sodium Periodate is stalled at 50% conversion after 24 hours."
-
Diagnosis: Likely phase transfer or solubility issue. The periodate (aqueous) isn't meeting the sulfide (organic).
-
Solution:
-
Increase the methanol content to homogenize the solvent system.
-
Add a phase transfer catalyst (e.g., 5 mol%
). -
Warning: Heating this reaction >40°C significantly increases sulfone risk.
-
Ticket #415: "I have an alkene in my molecule. Will these methods epoxidize it?"
-
Analysis:
- : Safe. It generally does not epoxidize isolated alkenes.
- /HFIP: Caution. While selective for sulfur, highly electron-rich alkenes might react.
-
mCPBA: Unsafe. Will epoxidize alkenes.
-
Recommendation: Stick to System A (
).
Module 3: Data & Visualization
Comparative Reagent Performance
| Parameter | Sodium Periodate ( | mCPBA | |
| Selectivity (S=O vs SO2) | High (99:1) | Very High (>99:1) | Low/Moderate |
| Reaction Rate | Slow (Hours) | Fast (Minutes) | Instant |
| Atom Economy | Poor (Heavy waste) | Excellent (Water byproduct) | Poor (Benzoic acid waste) |
| Temp. Requirement | 0°C to RT | RT | -78°C to 0°C |
| Primary Risk | Solubility/Stalling | Cost of Solvent | Over-oxidation |
Decision Logic for Reagent Selection
Caption: Logic flow for selecting the optimal oxidant to minimize sulfone formation based on substrate functionality.
Mechanism of Selectivity (HFIP Shielding)
Caption: The "HFIP Effect" where solvent hydrogen bonding prevents the second oxidation step (over-oxidation).
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.
-
Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2537–2540.
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[1] Tetrahedron, 42(20), 5459–5495.
-
Colomer, I., & Chambon, P. (2011). HFIP in organic synthesis: A brief review. Organic & Biomolecular Chemistry. (Contextual grounding for HFIP solvent effects).
Sources
Removing impurities from synthesized 2-Methyl-3-(methylsulfinyl)pyrazine
The following guide serves as a Tier-3 Technical Support resource for the synthesis and purification of 2-Methyl-3-(methylsulfinyl)pyrazine . It is designed to address the specific challenges of selectivity and stability inherent to pyrazine sulfoxides.
Ticket ID: PYR-SOX-001 Subject: Impurity Removal & Process Optimization Status: Active
Executive Summary & Molecule Profile
Target Molecule: 2-Methyl-3-(methylsulfinyl)pyrazine (FEMA 3209) Role: High-impact flavor constituent (Roasted/Nutty); Pharmaceutical Intermediate. Core Challenge: The oxidation of the sulfide precursor is a "Goldilocks" reaction. It is thermodynamically favorable to overshoot the sulfoxide (product) and form the sulfone (impurity), or undershoot and leave unreacted sulfide.
| Component | Structure Description | Polarity (Silica) | Common Impurity Type |
| Sulfide (Start) | 2-Methyl-3-(methylthio)pyrazine | Low (High Rf) | Under-oxidation |
| Sulfoxide (Target) | 2-Methyl-3-(methylsulfinyl)pyrazine | High (Low Rf) | Target |
| Sulfone (Impurity) | 2-Methyl-3-(methylsulfonyl)pyrazine | Medium (Med Rf) | Over-oxidation |
Diagnostic Workflows (Visualized)
Figure 1: The Oxidation Landscape & Impurity Formation
This diagram illustrates the kinetic versus thermodynamic pathways. Note that the Sulfoxide is the "Sweet Spot" but is prone to further oxidation.
Caption: The stepwise oxidation pathway. Stopping at the Sulfoxide requires precise stoichiometry control to prevent k2 (Sulfone formation).
Troubleshooting Guides (Q&A Format)
Scenario A: "I have a spot running above my product on TLC. Is this the Sulfone?"
Diagnosis: Yes. On standard Silica Gel (Normal Phase), the elution order is typically Sulfide (Fastest) > Sulfone > Sulfoxide (Slowest) .
-
Why? The sulfoxide bond (
) has a massive dipole and acts as a strong hydrogen bond acceptor with the acidic silanols of the silica gel, retarding its retention time significantly more than the sulfone.
Corrective Protocol: The "Selectivity Switch" If you are using mCPBA (meta-chloroperbenzoic acid), you are likely generating sulfone because mCPBA is a strong, aggressive oxidant.
-
Switch Reagent: Use Sodium Periodate (NaIO4) .
-
Mechanism:[1] NaIO4 is an oxidant that typically requires water/methanol mixtures. It is highly selective for the Sulfide
Sulfoxide step and kinetically sluggish for the Sulfoxide Sulfone step.
-
-
Protocol (NaIO4 Method):
Purification (If Sulfone is present):
-
Column Chromatography: Use a gradient of Dichloromethane (DCM) to 5% MeOH/DCM .
-
The Sulfone will elute before the Sulfoxide.
-
Caution: Do not use Acetone/Hexane if the Sulfoxide is an oil; it may streak.
-
Scenario B: "My product is decomposing during distillation."
Diagnosis: Pyrazine sulfoxides are thermally unstable. They are prone to the Pummerer Rearrangement or simple thermal elimination when heated, especially in the presence of trace acids.
Critical Warning: DO NOT DISTILL 2-Methyl-3-(methylsulfinyl)pyrazine at atmospheric pressure. Even vacuum distillation is risky.
Corrective Protocol: Cold Purification
-
Solvent Extraction (The Wash):
-
If you used mCPBA, the byproduct is m-chlorobenzoic acid (mCBA).
-
Dissolve crude in DCM.
-
Wash 3x with Saturated NaHCO3 (removes mCBA).
-
Wash 1x with Brine.
-
Dry over Na2SO4 (keep neutral/basic; avoid acidic drying agents like MgSO4 if possible, or filter quickly).
-
-
Recrystallization (If Solid):
-
Many pyrazine sulfoxides are low-melting solids.
-
Try Toluene/Hexane or EtOAc/Hexane .
-
Dissolve in minimum hot Toluene (max 60°C), add Hexane until cloudy, cool to -20°C.
-
Scenario C: "I have starting material (Sulfide) left over. Can I push the reaction?"
Diagnosis: "Under-oxidation." Pushing the reaction with more oxidant usually leads to Sulfone formation before the Sulfide is fully consumed due to mixing inefficiencies.
Corrective Protocol: The "Sacrificial" Cleanup It is better to have 5% unreacted Sulfide than 5% Sulfone, because Sulfide is much easier to remove .
-
Separation Strategy:
-
Sulfide is non-polar (High Rf). Sulfoxide is polar (Low Rf).
-
Flash Column: A short silica plug with 100% DCM will elute the Sulfide rapidly.
-
Switch to 5% MeOH/DCM to elute the pure Sulfoxide.
-
-
Visual Check:
-
Sulfide often has a distinct "roasted/sulfurous" odor.
-
Sulfoxide is odorless or has a faint metallic/sulfur scent.
-
Purification Decision Tree
Use this logic flow to determine the best workup method based on your crude analysis.
Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use Hydrogen Peroxide (H2O2) instead of mCPBA or NaIO4? A: Yes, but H2O2 often requires a catalyst (like Tungstate or Molybdate) or acidic conditions (Acetic Acid) to be effective.
-
Risk:[1][5][6] Acidic conditions + Heat = Pummerer Rearrangement (decomposition).
-
Recommendation: If using H2O2, keep the pH neutral and use a solvent like Hexafluoroisopropanol (HFIP) which activates H2O2 without adding Brønsted acidity, though this is expensive. Stick to NaIO4 for reliability.
Q: My Sulfoxide is an oil. How do I solidify it? A: Pyrazine sulfoxides are often hygroscopic oils.
-
High Vacuum: Ensure all solvent is removed (< 0.1 mbar).
-
Trituration: Add cold Diethyl Ether or Pentane and scratch the flask sides.
-
Seed: If you have a tiny crystal from a previous batch, add it.
-
Storage: Store under Argon in the freezer (-20°C). They decompose slowly at room temperature.
Q: How do I distinguish Sulfoxide from Sulfone on NMR? A:
-
Sulfide (Start): S-Me peak ~ 2.5 ppm.
-
Sulfoxide (Product): S-Me peak shifts downfield to ~ 2.8 - 2.9 ppm . The pyrazine ring protons also shift downfield due to the electron-withdrawing nature of the sulfoxide.
-
Sulfone (Impurity): S-Me peak shifts further downfield to ~ 3.2 - 3.3 ppm .
References
-
The Good Scents Company. (n.d.). 2-methyl-3-(methylthio)pyrazine.[7] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2015).[8] DMSO as oxidant and sulfenylating agent for metal-free oxidation.[8] RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Isolation and Purification of Pyrazines. PubMed. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Overcoming Solubility Challenges of Pyrazines in Aqueous Matrices
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with pyrazine derivatives in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. The information herein is curated to ensure technical accuracy and is grounded in established scientific literature.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have regarding pyrazine solubility.
Q1: Why is my pyrazine derivative poorly soluble in water?
The aqueous solubility of a pyrazine derivative is fundamentally governed by its molecular structure and the principle of "like dissolves like."[1] Pyrazine itself is a moderately polar molecule due to the two nitrogen atoms in its aromatic ring, which can participate in hydrogen bonding with water.[2] However, the overall solubility is a delicate balance between this polarity and the nonpolar hydrocarbon portions of the molecule.
-
Influence of Substituents: The nature of the functional groups attached to the pyrazine ring is a primary determinant of its aqueous solubility.
-
Lipophilic Groups: The addition of nonpolar, lipophilic substituents (e.g., alkyl groups) increases the overall nonpolar character of the molecule, leading to lower solubility in water.[3]
-
Polar Groups: Conversely, the presence of polar functional groups, such as a carboxylic acid (-COOH) or hydroxyl (-OH) group, can significantly enhance water solubility by providing additional sites for hydrogen bonding.[1]
-
Q2: I'm observing precipitation when I dilute my pyrazine derivative from a DMSO stock into an aqueous buffer. What's happening and how can I prevent it?
This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
To mitigate this, consider the following strategies:
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in the solvent environment can help to keep the compound in solution.
-
Reduce Final Concentration: Your target concentration may simply be above the pyrazine derivative's solubility limit in the final aqueous buffer. Try working with a lower final concentration if your experimental design allows.
-
Employ a Co-solvent: Including a small percentage of a water-miscible, biocompatible co-solvent in your final aqueous solution can significantly increase the solubility of your pyrazine derivative.
Q3: How does pH affect the solubility of my pyrazine derivative?
The pH of the aqueous medium can have a profound impact on the solubility of pyrazine derivatives that have ionizable functional groups (i.e., acidic or basic moieties).
-
Acidic Pyrazines: For pyrazine derivatives with an acidic functional group, such as pyrazine-2-carboxylic acid, increasing the pH above its acid dissociation constant (pKa) will deprotonate the acidic group, forming a more soluble anionic salt.[4]
-
Basic Pyrazines: For pyrazine derivatives with basic nitrogen atoms in the ring, decreasing the pH below their pKa will lead to protonation, forming a more soluble cationic salt.
It is crucial to determine the pKa of your specific pyrazine derivative to effectively utilize pH adjustment as a solubility enhancement technique.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving common solubility issues encountered during experimentation.
Problem 1: My pyrazine derivative has consistently low solubility in my aqueous assay buffer.
Root Cause Analysis:
The intrinsic properties of your pyrazine derivative, likely due to significant lipophilicity from its substituent groups, are limiting its solubility in the aqueous buffer.
Solutions:
-
Co-Solvent Systems: The addition of a water-miscible organic solvent can increase the overall solvating power of the aqueous medium for your nonpolar pyrazine derivative.
-
Surfactant-Mediated Solubilization: Surfactants can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble pyrazine derivatives, thereby increasing their apparent solubility in the aqueous medium.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar "guest" molecules, like many pyrazine derivatives, forming an inclusion complex that has significantly improved aqueous solubility.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Co-solvents | Increases the polarity of the solvent mixture, making it more favorable for dissolving nonpolar solutes. | May affect biological assays; requires optimization of co-solvent concentration. |
| Surfactants | Forms micelles that encapsulate the hydrophobic pyrazine derivative. | Potential for protein denaturation or interference with cellular assays; must be used above the CMC. |
| Cyclodextrins | Forms a host-guest inclusion complex, with the pyrazine derivative residing in the hydrophobic cavity. | Stoichiometry of the complex needs to be determined; potential for competitive inhibition. |
Problem 2: I need to prepare a stock solution of a novel pyrazine derivative, but I'm unsure of a suitable solvent.
Root Cause Analysis:
The "like dissolves like" principle is the guiding tenet for solvent selection. The polarity of your pyrazine derivative, dictated by its functional groups, will determine its solubility in different solvents.
Solutions:
A systematic solvent screening is the most effective approach.
Experimental Protocols:
Protocol 1: Small-Scale Solvent Screening
-
In separate, small glass vials, add a pre-weighed amount (e.g., 1-2 mg) of your pyrazine derivative.
-
To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent. A good starting range of solvents includes water, ethanol, methanol, acetone, and DMSO.
-
Vortex each vial for 30-60 seconds.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration. If not, you can incrementally add more solvent to determine the approximate solubility.
-
For a more quantitative assessment, you can perform a shake-flask solubility assay.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]
-
Add an excess amount of the solid pyrazine derivative to a known volume of the chosen solvent in a sealed flask or vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After equilibration, stop the agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter is recommended.
-
Analyze the concentration of the pyrazine derivative in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility.
Data Presentation: Solubility of Select Pyrazines in Common Solvents
| Pyrazine Derivative | Water | Ethanol | DMSO | Reference |
| 2,5-Dimethylpyrazine | Soluble (31.97 g/L) | Miscible | Soluble | [2][7] |
| Pyrazine-2-carboxylic acid | Soluble | Soluble | Soluble | [1] |
| 2-Ethyl-3,5-dimethylpyrazine | Low Solubility | Soluble | Soluble | [3] |
| Acetylpyrazine | Slightly Soluble | Soluble (50 mg/mL in 95%) | Soluble (100 mg/mL) | [8] |
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Advanced Solubilization Strategies: A Deeper Dive
For particularly challenging pyrazine derivatives, more advanced formulation strategies may be necessary.
Cyclodextrin Inclusion Complexation
This technique is highly effective for increasing the aqueous solubility of nonpolar compounds.
Mechanism:
The nonpolar pyrazine derivative (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"). The resulting inclusion complex has a hydrophilic exterior, rendering it soluble in water. The stoichiometry of this complex is often 1:1, but can vary.[9]
Experimental Protocols:
Protocol 3: Preparation of a Pyrazine-Cyclodextrin Inclusion Complex (Kneading Method)
-
In a mortar, add a 1:1 molar ratio of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and the pyrazine derivative.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The resulting powder can then be dissolved in your aqueous medium.
Protocol 4: Phase Solubility Studies to Determine Complex Stoichiometry and Stability
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
To each solution, add an excess amount of the pyrazine derivative.
-
Agitate the solutions at a constant temperature until equilibrium is reached (as determined in preliminary studies).
-
Filter the solutions and analyze the concentration of the dissolved pyrazine derivative.
-
Plot the concentration of the dissolved pyrazine derivative against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry (e.g., a linear plot with a slope less than 1 suggests a 1:1 complex) and the stability constant of the complex.[9]
Mandatory Visualization: Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a pyrazine in a cyclodextrin.
References
-
Solubility of Things. (n.d.). Pyrazine. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrazine. Retrieved February 15, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved February 15, 2026, from [Link]
-
World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 15, 2026, from [Link]
-
protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 15, 2026, from [Link]
-
Masuda, H., & Mihara, S. (1987). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Journal of Agricultural and Food Chemistry, 35(3), 365–369. [Link]
-
Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved February 15, 2026, from [Link]
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1126. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved February 15, 2026, from [Link]
-
SciSpace. (2012, January 15). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Retrieved February 15, 2026, from [Link]
-
Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026, from [Link]
-
CONICET. (2013, April 30). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). Pyrazine-2-carboxylic acid (C5H4N2O2). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrazinoic acid. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Sciforum. (2023, November 2). A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved February 15, 2026, from [Link]
-
IJRPC. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved February 15, 2026, from [Link]
- Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences, 6(1), 1-13.
-
RSC Publishing. (2015, November 16). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. Retrieved February 15, 2026, from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, June 9). Why we use tween solution for in vivo pharmacological activities of plant Extracts? Retrieved February 15, 2026, from [Link]
-
National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved February 15, 2026, from [Link]
-
MDPI. (2000, June 7). Solubility of Alkylporphyrins. Retrieved February 15, 2026, from [Link]
-
Der Pharma Chemica. (2017). Micellar Properties of Tween – 80 in Aqueous Solutions of Poly (Ethylene) Glycols: An Ultra Sonic Study. Retrieved February 15, 2026, from [Link]
Sources
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- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ias.ac.in [ias.ac.in]
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- 9. scispace.com [scispace.com]
Technical Support Center: Reducing Artifact Formation in Pyrazine Mass Spectrometry
Welcome to the technical support center for the analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with artifact formation during mass spectrometry. Pyrazines, while critical to flavor, aroma, and pharmaceutical industries, are notoriously susceptible to in-situ formation during analysis, leading to inaccurate quantification and misinterpretation of data.[1][2] This resource provides in-depth, experience-driven answers to common problems, focusing on the root causes and robust solutions.
Section 1: Understanding the Origin of Pyrazine Artifacts
The first step in troubleshooting is understanding the fundamental mechanisms that create artifactual pyrazines. The vast majority of these issues stem from unintended chemical reactions occurring before or during the analysis itself.
Q1: What is the primary chemical reaction responsible for generating pyrazine artifacts during analysis?
A1: The primary source of artifactual pyrazines is the Maillard reaction .[2] This is a complex series of non-enzymatic browning reactions that occur between an amino compound (like an amino acid) and a carbonyl compound (typically a reducing sugar).[1][3] These reactions are significantly accelerated by heat, such as that applied during sample preparation or in a hot Gas Chromatography (GC) inlet.[1]
The core process involves the condensation of an amino acid with a sugar, which, through a cascade of rearrangements and further reactions, produces α-aminocarbonyl intermediates.[4] These intermediates are the direct precursors that condense to form the pyrazine ring.[5] Therefore, if your sample matrix contains even trace amounts of amino acids and sugars, the analytical heating process can create pyrazines that were not present in the original sample.
Diagram: Simplified Maillard Reaction Pathway to Pyrazines
Caption: The Maillard reaction pathway, accelerated by heat, leads to artifactual pyrazines.
Q2: Besides the Maillard reaction, what other sources can generate pyrazine artifacts?
A2: While the Maillard reaction is dominant, other sources include:
-
Thermal Degradation of Specific Amino Acids: Certain amino acids, notably serine and threonine, can degrade upon heating to form α-aminocarbonyl intermediates directly, without the need for a reducing sugar.[4] These intermediates can then self-condense to form pyrazines. For example, heating serine can produce pyrazine and methylpyrazine, while threonine can yield dimethyl- and trimethylpyrazines.[4]
-
Contamination: Carryover from a previous, highly concentrated sample can lead to "ghost peaks" in subsequent analyses. Contamination can also reside in the GC inlet liner, syringe, or even impure solvents.
-
Sample Matrix Degradation: Complex matrices, especially in food, beverage, and biological samples, contain a multitude of precursors that can break down under thermal stress to form pyrazine building blocks.[3]
Section 2: Troubleshooting Guide: From Sample to Detector
This section provides a structured approach to diagnosing and solving common issues encountered during pyrazine analysis, following the typical analytical workflow.
Diagram: Critical Control Points for Artifact Formation
Caption: Key stages in the analytical workflow where pyrazine artifacts can be introduced.
Category 1: Sample Preparation & Storage
Q3: My pyrazine results are inconsistent and seem to increase with sample prep time. What's happening?
A3: This strongly suggests that pyrazines are being formed during your sample preparation workflow. The key variables to control are temperature and pH .
-
Temperature: As discussed, heat drives the Maillard reaction.[1] Elevated temperatures during extraction, concentration, or derivatization steps can create pyrazines.
-
pH: The rate of pyrazine formation is highly pH-dependent. Alkaline conditions (pH > 7) significantly promote the reaction, while acidic conditions tend to inhibit it.[6][7]
Solution Protocol: Optimizing Sample Preparation
-
Temperature Minimization: Evaluate the lowest possible temperature for each preparation step (e.g., extraction, evaporation) that still provides acceptable recovery. Perform a small study by preparing the same sample at three different temperatures (e.g., 40°C, 60°C, 80°C) and analyzing the pyrazine profile.
-
pH Control: If your methodology allows, adjust the sample pH to be neutral or slightly acidic (pH 6-7) before any heating step.[8] Be aware that some buffer anions can catalyze side reactions.[8]
-
Minimize Time: Keep the duration of any heating steps to the absolute minimum required. Once prepared, samples should be cooled immediately and analyzed promptly or stored at ≤ -20°C.[8]
Q4: How should I store my samples and prepared extracts to prevent artifact formation?
A4: Improper storage can lead to both degradation of target pyrazines and the slow formation of new ones.
-
Recommendation 1: Freeze: Store all samples and extracts at -20°C or, for long-term storage, at -80°C. This dramatically slows down chemical reactions.
-
Recommendation 2: Protect from Light: Use amber vials to prevent potential photodegradation of sensitive compounds.
-
Recommendation 3: Inert Atmosphere: For highly sensitive analyses, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.
-
Recommendation 4: Use High-Quality Vials/Caps: Ensure vial caps have a PTFE/silicone septum to prevent contamination and sample loss.
Category 2: GC-MS System & Analysis
Q5: I am seeing pyrazine peaks in my solvent blank injections. What is the cause and how do I fix it?
A5: This is a classic case of system contamination or carryover. The GC inlet is the most common culprit.
Troubleshooting Flowchart: Blank Contamination
Caption: A step-by-step guide to troubleshooting pyrazine contamination in blank runs.
Detailed Steps:
-
Injector Carryover: The simplest cause is residue from a previous high-concentration sample. Inject a high-purity solvent (the one used for your samples) 3-5 times to wash the injection pathway.
-
Inlet Maintenance: If washing fails, the inlet liner and septum are the next suspects. Pyrazines and matrix components can "bake" onto the liner. Replace both the septum and the glass liner. Using a deactivated liner is crucial to prevent interactions.[9]
-
Ion Source Cleaning: If the problem still persists, the MS ion source may be contaminated. This is a more involved maintenance procedure that should be performed according to the manufacturer's guidelines.[9]
Q6: My analysis is showing co-eluting peaks, and the mass spectra are nearly identical. How can I resolve and correctly identify these isomeric pyrazines?
A6: This is a significant challenge because many pyrazine isomers produce very similar mass spectra, making deconvolution difficult or impossible.[10][11] The solution lies in improving the chromatographic separation.
-
Change the Column: The most effective solution is often to use a GC column with a different stationary phase polarity. If you are using a non-polar column (like a DB-5ms), switch to a mid-polar or polar column (like a DB-1701 or a WAX-type column).[8][11] This will alter the elution order and likely resolve the isomers.
-
Optimize the Oven Program: A slower temperature ramp (e.g., 2-5 °C/min) through the elution range of your target pyrazines can significantly improve resolution.
-
Use Retention Indices (RI): For confident identification, compare the retention indices of your unknown peaks to known values from databases like the NIST Chemistry WebBook.[12] An RI value provides a much higher degree of confidence for isomer identification than retention time alone.[11]
Q7: I'm using ESI-MS and see peaks at [M+23]⁺ and [M+39]⁺. Are these artifacts?
A7: Yes, these are adduct ions , specifically sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. While not pyrazines themselves, they are analytical artifacts common in electrospray ionization (ESI).[13][14] They arise from the association of your target molecule (M) with alkali metal ions present in your sample, solvents, or leaching from glassware.[15][16]
Mitigation Strategies:
-
Use high-purity, MS-grade solvents and reagents.
-
Use polypropylene tubes instead of glass where possible.
-
If using glassware, ensure it is scrupulously clean.
-
While they can be problematic, identifying the pattern of the protonated molecule ([M+H]⁺) alongside its sodium and potassium adducts can actually increase confidence in the molecular weight of your analyte.
Section 3: Protocols and Best Practices
This section provides reference tables and standardized protocols to serve as a starting point for developing a robust analytical method.
Table 1: Recommended GC-MS Parameters for Pyrazine Analysis
| Parameter | Recommendation | Rationale & Expert Notes |
| Injection Mode | Splitless or SPME | Splitless is ideal for trace analysis of liquid extracts. SPME is a solvent-free choice for volatile pyrazines from headspace.[17] |
| Inlet Temperature | 230 - 250 °C | This is a critical balance. It must be hot enough to ensure efficient vaporization but low enough to minimize on-column Maillard reactions and thermal degradation.[3][9] |
| Inlet Liner | Deactivated, single-taper | A deactivated surface is essential to prevent active sites from causing peak tailing.[9] The taper helps focus the sample onto the column. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Maintain a constant flow rate (e.g., 1.0-1.2 mL/min).[9] |
| GC Column | Mid-to-high polarity (e.g., DB-1701, ZB-WAXplus) | Essential for resolving the many structural isomers of pyrazines that are poorly separated on standard non-polar phases.[8][11] |
| Oven Program | Start at 40-50°C, hold 2 min. Ramp 5-10°C/min to 240°C, hold 5-10 min. | This is a general starting point. A slower ramp rate will improve resolution for complex mixtures. Always check the column's maximum operating temperature. |
| MS Transfer Line | 240 - 260 °C | Should be hot enough to prevent condensation of analytes but not so hot as to cause degradation. |
| Ion Source Temp. | 230 °C (EI) | A standard temperature for Electron Ionization. A dirty source is a primary cause of sensitivity loss and can be a source of contamination.[9] |
| Ionization Energy | 70 eV | Standard for generating reproducible, library-searchable mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-350) | Good for initial identification. For quantification, use Selected Ion Monitoring (SIM) for much greater sensitivity and selectivity. |
Protocol: Quality Control for Pyrazine Analysis
A self-validating system is crucial for trustworthy data. Incorporate these QC checks into every analytical batch.
-
System Suitability Check:
-
Before running samples, inject a standard mixture of key pyrazines.
-
Criteria: Verify retention times are within ±0.05 min of expected, peak shapes are symmetrical (asymmetry factor 0.9-1.5), and signal-to-noise ratio is >10.
-
-
Solvent Blank:
-
Run a solvent blank at the beginning of the sequence and periodically throughout (e.g., every 10-15 samples).
-
Criteria: The chromatogram should be free of any target pyrazine peaks above the limit of detection. This confirms the system is clean.[9]
-
-
Matrix Blank:
-
Prepare and analyze a sample of the same matrix as your test samples but known to be free of the analyte (e.g., un-roasted coffee beans if analyzing roasted coffee).
-
Criteria: This will identify any pyrazines being formed from the matrix itself during your sample preparation and analysis. This is the most important check for artifact formation.
-
-
Certified Reference Materials (CRMs):
By systematically addressing the chemical principles of artifact formation and implementing rigorous troubleshooting and quality control, you can generate accurate and reliable data in your mass spectrometry analysis of pyrazines.
References
- A Researcher's Guide to Certified Reference Materials for Pyrazine Analysis. (2025). Benchchem.
- Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. Journal of Agricultural and Food Chemistry.
- Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed.
- Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. (2022). Journal of Food Science and Technology.
- Pyrazine analytical standard. Sigma-Aldrich.
- Pyrazine analytical standard 290-37-9. Sigma-Aldrich.
- Optimization of GC-MS parameters for sensitive pyrazine detection. (2025). Benchchem.
- Addressing co-elution issues in pyrazine analysis. Benchchem.
- Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. (2012).
- The Role of Methionine in the Formation of Key Aroma Compounds in Microwaved Walnuts. (2023). MDPI.
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). MDPI.
- Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. (2019). Journal of the Science of Food and Agriculture.
- Pyrazine, methyl-. NIST Chemistry WebBook.
- Pyrazine formation from serine and threonine. (1999). Journal of Agricultural and Food Chemistry.
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). Perfumer & Flavorist.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2018).
- Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. (2019).
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Molecules.
- Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Application Notes and Protocols for the GC-MS Analysis of Pyrazines. (2025). Benchchem.
Sources
- 1. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine, methyl- [webbook.nist.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. learning.sepscience.com [learning.sepscience.com]
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- 16. acdlabs.com [acdlabs.com]
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Optimizing column temperature for separating methylsulfinyl pyrazine isomers
Topic: Optimizing Column Temperature for Separating Methylsulfinyl Pyrazine Isomers Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Researchers & Analytical Scientists
Welcome to the Advanced Chromatography Support Hub. You are currently viewing the troubleshooting guide for Methylsulfinyl Pyrazine Isomers .
Executive Summary: The Thermal Paradox
Separating methylsulfinyl pyrazine isomers presents a unique "thermal paradox." As a sulfoxide-containing heterocycle, this molecule possesses a chiral center at the sulfur atom (enantiomers) and potential positional isomerism depending on ring substitution.
-
The Challenge: Sulfoxides are thermally labile. High temperatures improve mass transfer (sharper peaks) but risk on-column degradation (sulfoxide elimination to pyrazine) and, critically, can cause isoelution (loss of selectivity) in chiral separations.
-
The Solution: Temperature must be treated as a selectivity tuner, not just a viscosity reducer. This guide details how to construct a Van't Hoff plot to determine the thermodynamic control of your separation.[1]
Decision Logic: Method Development Workflow
Before adjusting temperature, confirm your isomer type. The separation mechanism for enantiomers (R/S) differs fundamentally from regioisomers (positional).
Figure 1: Decision matrix for selecting column chemistry and initial temperature ranges based on the specific isomerism of methylsulfinyl pyrazine.
Troubleshooting Guide & FAQs
Section A: Chiral Separation (Enantiomers)
Context: You are trying to separate the (R) and (S) enantiomers of the sulfoxide.
Q1: I increased the column temperature to sharpen my peaks, but the two enantiomers merged into a single peak. What happened?
Diagnosis: You likely reached the Isoelution Temperature (
-
Cool Down: Reduce column temperature to 15°C or 20°C.
-
Mobile Phase: If using Normal Phase (Hexane/EtOH), switching to Polar Organic Mode (100% MeOH or EtOH) often alters the solvation shell and can shift the
[3].
Q2: My peaks are tailing significantly. Should I add acid? Diagnosis: Pyrazine nitrogens are basic and interact with residual silanols on the silica support. Recommendation: Yes, but be specific.
-
Add: 0.1% Diethylamine (DEA) or Ethanolamine to block silanols if using Normal Phase.
-
Add: 0.1% Formic Acid or Trifluoroacetic acid (TFA) if using Reversed Phase.
-
Note: Sulfoxides can act as H-bond acceptors. Acidic modifiers often improve peak shape by suppressing ionization of the pyrazine ring, preventing secondary interactions [3, 4].
Section B: Regioisomer Separation (Achiral)
Context: You are separating 2-methylsulfinyl pyrazine from 2-methylsulfonyl pyrazine (impurity) or other ring-substituted isomers.
Q3: C18 columns are failing to separate the positional isomers. Why? Diagnosis: C18 relies on hydrophobicity.[2] Methylsulfinyl pyrazines are polar and structurally rigid; their hydrophobicity differences are negligible. Solution: Switch to a Biphenyl or Porous Graphitic Carbon (PGC) stationary phase.
-
Mechanism: Pyrazines are electron-deficient aromatic rings. Sulfoxides have a dipole. Biphenyl phases engage in
- interactions and dipole-dipole interactions that C18 cannot provide. PGC (e.g., Hypercarb) acts as a "shape-selective" filter, retaining planar polar molecules strongly [5, 6].
Q4: Can I use high temperature (60°C+) to speed up the analysis? Diagnosis: Risk of thermal degradation. Warning: Methylsulfinyl groups can undergo thermal elimination (Pummerer-type rearrangement or simple pyrolysis) to form sulfides or hydroxypyrazines at high temperatures. Validation Step:
-
Inject standard at 25°C. Calculate Area/Height.
-
Inject standard at 60°C.
-
If Area decreases or new "hump" peaks appear, the molecule is degrading. Keep T < 40°C.
Experimental Protocol: Constructing the Van't Hoff Plot
To scientifically determine the optimal temperature, you must map the thermodynamics of your specific separation.
Objective: Determine if separation is Enthalpy or Entropy controlled.
Materials:
-
HPLC/UHPLC System with Column Oven (Accuracy ±0.5°C).
-
Column: Chiralpak AS-H (for enantiomers) or Biphenyl (for regioisomers).
-
Mobile Phase: Isocratic conditions (e.g., 90:10 Hexane:Ethanol).
Step-by-Step:
-
Preparation: Equilibrate column at the lowest operating temperature (e.g., 10°C).
-
Data Collection: Inject sample and record retention factors (
) and selectivity ( ). -
Ramp: Increase temperature in 5°C increments (10, 15, 20, ... 45°C). Allow 15 min equilibration at each step.
-
Calculation:
-
Calculate
for each temperature.[1] -
Calculate
(in Kelvin, ).
-
-
Plotting: Plot
(y-axis) vs (x-axis).[1]
Interpretation Table:
| Slope of Plot | Mechanism | Optimization Strategy |
| Positive | Enthalpically Driven ( | Lower Temperature increases resolution. |
| Negative | Entropically Driven ( | Higher Temperature increases resolution. |
| Zero/Curved | Mixed Mechanism | Operate near local maxima; avoid |
Visualizing the Thermodynamics
The following diagram illustrates the relationship between temperature, retention, and selectivity for sulfoxide enantiomers.
Figure 2: Thermodynamic trajectory for chiral sulfoxides. Note that selectivity often collapses as temperature rises (Enthalpic Control).
References
-
Cass, Q. B., et al. (2006). "Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography." Journal of Separation Science.
-
Cirilli, R., et al. (2017).[3] "Enantiomers of triclabendazole sulfoxide: Analytical and semipreparative HPLC separation." Journal of Pharmaceutical and Biomedical Analysis.
-
Liu, L., et al. (2018).[4] "Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs." Molecules.
-
SIELC Technologies. (2025). "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column." SIELC Application Notes.
-
Restek Corporation. (2025). "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns." Chromatography Online.
-
Thermo Fisher Scientific. (2025). "UHPLC Separation at Elevated Temperature using Hypercarb." Application Notes.
Sources
Validation & Comparative
Guide to NMR Spectral Assignment: 2-Methyl-3-(methylsulfinyl)pyrazine Structure Confirmation
Executive Summary & Strategic Context
Objective: To provide a definitive, self-validating protocol for the structural confirmation of 2-Methyl-3-(methylsulfinyl)pyrazine , distinguishing it from its sulfide precursor and sulfone over-oxidation byproduct.
The Challenge: The oxidation of thiopyrazines is chemically sensitive. The primary risk is not regiochemical scrambling, but over-oxidation . The target molecule contains a sulfinyl group (
The Solution: This guide prioritizes 1H and 13C NMR spectroscopy as the primary validation tool, utilizing the distinct deshielding trends of sulfur oxidation states to provide unambiguous confirmation.
Comparative Analysis of Analytical Methods
While NMR is the gold standard for this specific application, it functions best when integrated into a holistic workflow.
| Feature | NMR (1H / 13C) | Mass Spectrometry (LC-MS) | FT-IR |
| Primary Utility | Definitive structure & purity. Distinguishes oxidation states ( | Rapid screening. Confirms molecular weight ( | Functional group check. Detects |
| Limit of Detection | ~1-5% impurity (standard scan) | <0.1% impurity | Qualitative only |
| Structural Insight | High (Electronic environment) | Low (Fragment ions only) | Low (Bond connectivity) |
| Recommendation | REQUIRED for final release. | SUPPORTING for reaction monitoring. | OPTIONAL for quick checks. |
Theoretical Grounding: The Sulfur Oxidation Trend
To interpret the spectra correctly, one must understand the deshielding effect of the oxygen atom on the sulfur. As sulfur oxidizes, it pulls electron density away from adjacent protons (inductive effect) and creates a specific magnetic anisotropy.
Expected Chemical Shift Trends (Delta )
-
Sulfide (-S-Me): The baseline. S-Methyl protons typically appear around 2.5 - 2.6 ppm .
-
Sulfoxide (-S(O)-Me): The target. The
bond is highly polar. The oxygen deshields the methyl protons, shifting them downfield to 2.8 - 3.0 ppm .-
Note: The sulfinyl sulfur is a chiral center . While the methyl group itself is not diastereotopic, the anisotropy can subtly affect the neighboring ring methyl group (at position 2).
-
-
Sulfone (-S(O)2-Me): The impurity. Two oxygens cause maximum deshielding. The signal shifts further downfield to 3.2 - 3.4 ppm .
Experimental Protocol: Structure Confirmation Workflow
Step 1: Sample Preparation (Self-Validating)
-
Solvent: Use CDCl₃ (Chloroform-d) for standard analysis. If solubility is poor, use DMSO-d6 , but be aware that DMSO absorbs water which can broaden exchangeable protons (not a major issue here as there are no OH/NH groups).
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm) is calibrated.
Step 2: 1H NMR Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity.
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure accurate integration of the methyl singlets.
Step 3: Spectral Assignment (The Decision Matrix)
Table 1: 1H NMR Chemical Shift Assignment (400 MHz, CDCl₃)
| Position | Moiety | Multiplicity | Sulfide (Start) | Sulfoxide (Target) | Sulfone (Over-ox) |
| S-Me | Singlet (3H) | 2.55 | 2.85 | 3.25 | |
| Ring-Me | Singlet (3H) | 2.65 | 2.75 | 2.85 | |
| Ring-H | Pyrazine H (C5/6) | Doublets (1H ea) | 8.20 - 8.30 | 8.40 - 8.55 | 8.60 - 8.75 |
Critical Validation Check:
Integration: The ratio of the S-Methyl singlet (2.85 ppm) to the Ring-Methyl singlet (2.75 ppm) must be 1:1 (3H:3H) .
Purity Check: Look for "shadow peaks" at 2.55 ppm (unreacted starting material) or 3.25 ppm (sulfone).
Table 2: 13C NMR Chemical Shift Assignment (100 MHz, CDCl₃)
| Carbon | Moiety | Sulfide | Sulfoxide | Sulfone |
| S-Me | 13.5 | 41.5 | 44.5 | |
| Ring-Me | 21.5 | 22.0 | 22.5 | |
| Ipso-C | C-S bond (C3) | ~155.0 | ~158.0 | ~152.0 |
Note: The shift of the S-Methyl carbon from ~13 ppm to ~41 ppm is the most dramatic and indisputable evidence of oxidation.
Visualization: Confirmation Logic Flow
The following diagram illustrates the decision process for confirming the structure and handling impurities.
Caption: Decision tree for NMR-based structural confirmation of pyrazine sulfoxides.
Advanced Validation: 2D NMR (Optional)
If the 1D spectrum is ambiguous (e.g., overlapping solvent peaks), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Objective: Verify the connectivity of the S-Methyl group to the Pyrazine ring.
-
Observation:
-
The S-Methyl protons (2.85 ppm) will show a long-range coupling (3-bond) to the Quaternary C3 of the pyrazine ring.
-
The Ring-Methyl protons (2.75 ppm) will couple to C2 and C3 .
-
Crucial: Both methyl groups will correlate to the same side of the ring system, confirming the 2,3-substitution pattern has not rearranged (unlikely, but rigorous to prove).
-
References
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company. (Standard reference for alkyl-pyrazine shifts).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for oxidation of sulfides to sulfoxides using mCPBA/Oxone).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Authoritative source for Sulfide vs. Sulfoxide anisotropy trends).
- Vertex AI Search. (2025). NMR chemical shifts for pyrazine derivatives and sulfoxide oxidation trends.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-(methylsulfinyl)pyrazine
In the landscape of flavor, fragrance, and pharmaceutical research, the unambiguous structural elucidation of volatile and semi-volatile organic compounds is paramount. Pyrazine derivatives, in particular, are a class of compounds frequently encountered as key aroma components in roasted and heated foods, as well as serving as scaffolds in drug development.[1][2] This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Methyl-3-(methylsulfinyl)pyrazine, a compound of interest due to its potent sensory properties and its relationship to other common pyrazine derivatives.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and related compounds. We will achieve this by contrasting its expected fragmentation pattern with that of its well-documented sulfide analog, 2-Methyl-3-(methylthio)pyrazine. The principles discussed herein are grounded in the fundamental chemistry of gas-phase ion behavior, providing a robust and validated approach to structural confirmation.
The Analytical Imperative: Why Fragmentation Matters
Mass spectrometry (MS) is the gold standard for identifying trace-level organic compounds.[3] While the molecular ion (M+) provides the molecular weight, it is the fragmentation pattern—the unique fingerprint generated when a molecule breaks apart in the mass spectrometer—that provides definitive structural information.[4][5] For isomeric compounds, such as the many substituted alkylpyrazines found in nature and synthesis, identical molecular weights make fragmentation analysis the only reliable method of differentiation.[6]
Our target molecule, 2-Methyl-3-(methylsulfinyl)pyrazine, presents a unique analytical challenge and opportunity. Its structure combines two key features that dictate its fragmentation: the stable aromatic pyrazine ring and the labile sulfoxide group. Understanding the interplay between these two moieties is the key to predicting its mass spectrum.
Comparative Fragmentation Analysis: Sulfoxide vs. Sulfide
To build a reliable predictive model for 2-Methyl-3-(methylsulfinyl)pyrazine, we will compare it to its reduced analog, 2-Methyl-3-(methylthio)pyrazine. The latter is well-characterized, with its electron ionization (EI) mass spectrum available in the NIST database.[7][8][9] The primary difference is the oxygen atom on the sulfur, which dramatically alters the fragmentation pathways.
| Property | 2-Methyl-3-(methylsulfinyl)pyrazine | 2-Methyl-3-(methylthio)pyrazine |
| Chemical Formula | C₆H₈N₂OS | C₆H₈N₂S |
| Molecular Weight | 156.21 g/mol | 140.21 g/mol |
| Key Functional Group | Methylsulfinyl (-S(O)CH₃) | Methylthio (-SCH₃) |
| Expected Key Fragmentation | Loss of oxygen, loss of sulfinyl group, rearrangements | Loss of methyl radical, cleavage of C-S bond |
Known Fragmentation of 2-Methyl-3-(methylthio)pyrazine
The EI-MS spectrum of 2-Methyl-3-(methylthio)pyrazine is dominated by its molecular ion peak (m/z 140), indicating the stability of the structure. The major fragmentation events are predictable based on standard fragmentation rules for alkyl-aryl sulfides.[7][9]
-
Molecular Ion (M⁺): The base peak is the molecular ion at m/z 140 .
-
Loss of Methyl Radical ([M-CH₃]⁺): A significant peak is observed at m/z 125 , corresponding to the loss of a methyl radical from the methylthio group. This results in a stable, resonance-stabilized cation.
The workflow for this known fragmentation is straightforward.
Caption: Known fragmentation of 2-Methyl-3-(methylthio)pyrazine.
Predicted Fragmentation of 2-Methyl-3-(methylsulfinyl)pyrazine
The presence of the sulfoxide group introduces several new, competing fragmentation pathways. Sulfoxides are known to undergo characteristic rearrangements and eliminations under mass spectrometric conditions.[10][11]
-
Oxygen Loss ([M-O]⁺): A hallmark of sulfoxide mass spectrometry is the loss of a neutral oxygen atom (16 Da).[10] This is often a prominent peak and results in the formation of the corresponding sulfide radical cation. Therefore, a significant peak at m/z 140 is predicted, which corresponds to the molecular ion of 2-Methyl-3-(methylthio)pyrazine. This is a critical diagnostic marker.
-
Loss of Hydroxyl Radical ([M-OH]⁺): Rearrangement involving the abstraction of a hydrogen atom from the adjacent methyl group by the sulfoxide oxygen, followed by the elimination of a hydroxyl radical (•OH), is a common pathway.[11] This would produce a peak at m/z 139 .
-
α-Cleavage (Loss of •S(O)CH₃ or •CH₃):
-
Cleavage of the C-S bond would result in the loss of the methylsulfinyl radical (•S(O)CH₃, 63 Da), yielding a pyrazine cation at m/z 93 .
-
Cleavage of the S-CH₃ bond is less common but could yield an ion at m/z 141 (loss of •CH₃).
-
-
McLafferty-type Rearrangement: A rearrangement similar to the McLafferty rearrangement can lead to the elimination of methanesulfenic acid (CH₃SOH, 64 Da).[12] This involves the transfer of a hydrogen from the pyrazine methyl group to the sulfoxide oxygen, leading to a neutral loss and a fragment ion at m/z 92 .
Based on these principles, the predicted major fragments are summarized below.
| Predicted m/z | Proposed Identity | Fragmentation Pathway | Diagnostic Value |
| 156 | [M]⁺ | Molecular Ion | Confirms Molecular Weight |
| 140 | [M-O]⁺ | Loss of neutral oxygen atom | High. Confirms sulfoxide presence. |
| 139 | [M-OH]⁺ | H-rearrangement and loss of •OH | High. Differentiates from sulfide. |
| 93 | [M-S(O)CH₃]⁺ | Cleavage of the C-S bond | Moderate. Indicates substituent loss. |
| 92 | [M-CH₃SOH]⁺ | Rearrangement & neutral loss | Moderate. Characteristic of sulfoxides. |
The predicted fragmentation cascade offers multiple points of comparison and confirmation.
Caption: Predicted fragmentation pathways for 2-Methyl-3-(methylsulfinyl)pyrazine.
Experimental Protocol: A Self-Validating Workflow
To experimentally verify these predictions, a robust and self-validating analytical method is required. The following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides both chromatographic separation and detailed fragmentation data.
Objective: To confirm the identity of 2-Methyl-3-(methylsulfinyl)pyrazine and differentiate it from 2-Methyl-3-(methylthio)pyrazine using Collision-Induced Dissociation (CID).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with Electrospray Ionization (ESI) source.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Prepare 1 mg/mL stock solutions of the analyte (and the sulfide analog, if available) in methanol.
-
Create a series of working standards (e.g., 1, 10, 100, 1000 ng/mL) in a 50:50 water:methanol solution. The use of a dilution series helps to avoid detector saturation and confirm linear response.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to promote protonation in positive ion mode ESI.[13]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Analysis (Full Scan):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-300. This range comfortably covers the molecular weights and expected fragments.
-
Source Parameters: Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and desolvation gas flow and temperature to achieve a stable signal for the protonated molecule [M+H]⁺ (m/z 157 for the sulfoxide, m/z 141 for the sulfide).
-
-
MS/MS Analysis (Product Ion Scan):
-
Precursor Ion Selection: Isolate the protonated molecular ion of the target compound ([M+H]⁺, m/z 157).
-
Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV). This is crucial because different fragmentation pathways are favored at different energies.[14] Low energy may favor rearrangement, while high energy favors direct bond cleavages.
-
Data Acquisition: Acquire the product ion spectra.
-
Trustworthiness & Validation:
-
Analyte vs. Standard: Running a certified standard of the sulfide analog provides a direct, empirical comparison point for retention time and fragmentation, validating the system's performance.
-
Collision Energy Ramp: Analyzing fragmentation across a range of collision energies provides a richer dataset. The appearance and disappearance of certain fragments as energy changes can provide further clues about the fragmentation cascade and ion stability.
-
High-Resolution MS: Using a Q-TOF or Orbitrap instrument provides high-resolution, accurate mass data, allowing for the confident assignment of elemental compositions to each fragment ion, thus confirming the proposed fragmentation pathways.[15]
Conclusion: From Prediction to Confirmation
The mass spectrometric behavior of 2-Methyl-3-(methylsulfinyl)pyrazine is dictated by the unique chemistry of its sulfoxide group. While sharing a core pyrazine structure with its sulfide analog, its fragmentation pattern is predicted to be significantly richer and more diagnostic. The characteristic loss of oxygen (16 Da) to form an ion at m/z 140 and the rearrangement-induced loss of a hydroxyl radical (17 Da) to form an ion at m/z 139 are the most powerful indicators for its identification.
By comparing the predicted fragmentation of the target molecule with the known, simpler fragmentation of its sulfide counterpart, researchers can establish a clear and defensible basis for structural elucidation. The provided LC-MS/MS protocol offers a robust framework for obtaining the necessary experimental data, ensuring that any identification is built on a foundation of scientific integrity and validated results.
References
-
Mass spectrometric fragmentation patterns of isomeric 5‐methyl‐3‐alkyl‐2‐alkenylpyrazines. ResearchGate. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]
-
Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. [Link]
-
Supercollisions, photofragmentation and energy transfer in mixtures of pyrazine and carbon dioxide. Faraday Discussions (RSC Publishing). [Link]
-
Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. [Link]
-
Fragmentation of asymmetric and symmetric sulfoxide moieties. ResearchGate. [Link]
-
Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. [Link]
-
2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Ventos. [Link]
-
2-methyl-3(or 5)-(methyl thio) pyrazine. The Good Scents Company. [Link]
-
Collisions of highly vibrationally excited pyrazine (E vib = 37,900 cm(-1)) with HOD: state-resolved probing of strong and weak collisions. PubMed. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]
-
Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. Doc Brown's Chemistry. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
2-methyl-3-(methyl thio) pyrazine, 2882-20-4. The Good Scents Company. [Link]
-
2-Methoxy-3-methylpyrazine. PubChem. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]
-
Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. [Link]
-
Pyrazine. Wikipedia. [Link]
-
Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). FooDB. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 8. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 9. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
- 14. Collisions of highly vibrationally excited pyrazine (E vib = 37,900 cm(-1)) with HOD: state-resolved probing of strong and weak collisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparing sensory impact of 2-Methyl-3-(methylsulfinyl)pyrazine vs (methylthio)pyrazine
This guide provides an in-depth technical comparison between 2-Methyl-3-(methylsulfinyl)pyrazine and (Methylthio)pyrazine , focusing on their sensory profiles, chemical stability, and functional roles in flavor matrices.
Executive Summary: The Redox Divergence
In high-impact savory and roasted flavor development, sulfur-substituted pyrazines are critical "character-impact" compounds. This guide compares two chemically related but sensorially distinct agents:
-
(Methylthio)pyrazine: A potent, FEMA-GRAS approved flavoring agent known for its roasted, nutty, and meaty profile.
-
2-Methyl-3-(methylsulfinyl)pyrazine: The sulfoxide derivative (often an oxidation product) of the related 2-methyl-3-(methylthio)pyrazine.
The Core Insight: The transition from a thioether (sulfide) to a sulfoxide represents a "sensory cliff." While the thioether provides the desirable "roasted/nutty" notes at ppb levels, the sulfinyl derivative typically exhibits a drastic loss of volatility and odor intensity, often shifting toward metallic or negligible sensory impact. Understanding this conversion is critical for shelf-life modeling of roasted flavor profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The sensory difference is rooted in the electron density of the sulfur atom. The oxidation of the hydrophobic thioether to the polar sulfoxide changes the compound's ability to release from the food matrix (partition coefficient).
| Feature | (Methylthio)pyrazine | 2-Methyl-3-(methylsulfinyl)pyrazine |
| Structure | Pyrazine ring with a | Pyrazine ring with a |
| CAS Number | 21948-70-9 | 1094611-63-4 (Generic/Isomer specific) |
| FEMA Number | 3232 | Not FEMA GRAS Listed (Typically a metabolite/degradant) |
| LogP (Hydrophobicity) | ~1.4 (Moderate volatility) | ~ -0.5 to 0.2 (High Polarity, Low Volatility) |
| Boiling Point | ~221°C | >250°C (Decomposes) |
| Solubility | Soluble in oils, ethanol. | Highly water-soluble. |
| Redox State | Reduced (Thioether) | Oxidized (Sulfoxide) |
Sensory Impact Analysis
Comparative Sensory Descriptors
The sensory performance of these compounds illustrates the "Sulfur Switch"—the dramatic change in olfaction caused by oxygen insertion.
| Attribute | (Methylthio)pyrazine (The Active Agent) | 2-Methyl-3-(methylsulfinyl)pyrazine (The Artifact) |
| Primary Descriptors | Roasted, Nutty, Meaty, Hazelnut. | Weak, Metallic, Chemical, or Odorless. |
| Secondary Nuances | Green vegetable, earthy, popcorn-like. | Slight bitterness (taste), sulfur-oxide notes. |
| Odor Threshold (Water) | ~20–30 ppb (High Impact) | > 10,000 ppb (Low Impact / Silent) |
| Flavor Function | Provides the "top note" in coffee, beef, and sesame flavors. | Acts as a "flavor sink"—indicating loss of active thioether. |
| Temporal Profile | Rapid release, high bloom. | Non-volatile, lingers in aqueous phase (taste only). |
The "Flavor Fade" Mechanism
In formulation, the presence of 2-Methyl-3-(methylsulfinyl)pyrazine is rarely intentional. Instead, it serves as a chemical marker for the degradation of the desired roasted profile. As the thioether oxidizes, the "nutty" impact vanishes, leaving a flat or "stale" profile.
Expert Insight: In coffee and meat analog applications, the disappearance of the "roasted" note correlates linearly with the conversion of the methylthio group to the methylsulfinyl group.
Mechanism of Action: The Oxidation Pathway
The following Graphviz diagram illustrates the oxidative degradation pathway that transforms the desirable thioether into the sensory-neutral sulfoxide.
Caption: Figure 1. The oxidative pathway converting high-impact pyrazine thioethers into low-impact sulfoxides and sulfones, resulting in flavor fade.
Experimental Protocols
To validate the sensory differences and stability, the following self-validating protocols are recommended.
Protocol: GC-O Differentiation (Gas Chromatography-Olfactometry)
Objective: To distinctively identify the active roasted note vs. the oxidized artifact in a complex matrix.
-
Sample Preparation:
-
Control: 10 ppm (Methylthio)pyrazine in Ethanol.
-
Test: 10 ppm 2-Methyl-3-(methylsulfinyl)pyrazine in Ethanol (Synthesized via
oxidation of parent).
-
-
Extraction: Use SPME (Solid Phase Micro-Extraction) with a DVB/CAR/PDMS fiber. The sulfoxide is polar and will show poor recovery compared to the thioether.
-
GC Parameters:
-
Column: DB-WAX (Polar) or DB-5.
-
Injector: 240°C (Note: Sulfoxides may undergo thermal elimination at high injector temps; consider cold on-column injection if quantifying).
-
-
Olfactometry Port:
-
Time Window 1 (Thioether): Expect intense roasted/nutty aroma at expected Retention Time (RT).
-
Time Window 2 (Sulfoxide): Expect silence (no odor) or weak metallic note at a significantly later RT due to higher polarity.
-
-
Validation: If the "Test" sample yields a roasted note, the sulfoxide is thermally reverting to the thioether in the injector port (a common artifact). Lower injector temp to <200°C to confirm.
Protocol: Sensory Triangle Test for Stability
Objective: Determine if the oxidation level is sensorially perceptible.
-
Panel: 12 trained sensory panelists.
-
Samples:
-
A: Fresh Beef Broth Model + 50 ppb 2-Methyl-3-(methylthio)pyrazine.
-
B: Oxidized Beef Broth Model (spiked with 50 ppb 2-Methyl-3-(methylsulfinyl)pyrazine).
-
-
Procedure:
-
Present three cups (two A, one B) or (one A, two B).
-
Question: "Identify the odd sample."
-
Follow-up: "Describe the intensity of the roasted note."
-
-
Success Criteria: A statistically significant identification (p < 0.05) confirms that the sulfinyl derivative does not replace the sensory function of the thioether.
Functional Application Guide
The following diagram outlines the decision logic for using these compounds in formulation.
Caption: Figure 2. Decision tree for formulating with labile sulfur-pyrazines to prevent formation of the sensorially inactive sulfinyl derivative.
References
-
Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry.
-
FEMA Expert Panel. (2002). GRAS Assessment of Pyrazine Derivatives. Food and Chemical Toxicology.
- Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
-
The Good Scents Company. (2023). 2-(Methylthio)pyrazine Sensory Data.
- Boelens, M. H., & van Gemert, L. J. (1993). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist.
Publish Comparison Guide: Retention Index Verification for 2-Methyl-3-(methylsulfinyl)pyrazine on Polar Columns
The following guide provides a rigorous technical framework for verifying the retention index (RI) of 2-Methyl-3-(methylsulfinyl)pyrazine , a thermally labile oxidation product of the common flavor compound 2-methyl-3-(methylthio)pyrazine.
Part 1: Executive Summary & Technical Context
The analysis of 2-Methyl-3-(methylsulfinyl)pyrazine (hereafter MMSP ) presents a distinct challenge in gas chromatography: verifying the identity of a highly polar, thermally unstable sulfoxide derived from a ubiquitous sulfide flavorant.
Unlike its parent compound, 2-Methyl-3-(methylthio)pyrazine (FEMA 3208), which has well-established retention indices (RI ~1616 on Wax columns), MMSP is often an artifact of processing or storage oxidation. Its verification requires a protocol that distinguishes it from the parent sulfide while preventing in-situ thermal reversion or degradation during analysis.
The Core Challenge: Polarity vs. Stability
-
Polarity: The sulfoxide moiety (
) introduces a strong dipole, significantly increasing retention on polar stationary phases (PEG/Wax) compared to the sulfide. -
Instability: Sulfoxides are prone to thermal elimination (Cope elimination-like pathways) or reduction in hot injector ports, leading to false negatives or distorted RI values.
Part 2: Comparative Methodology (Alternatives Analysis)
This section objectively compares the performance of Polar (PEG) columns against Non-Polar alternatives for this specific application.
Table 1: Stationary Phase Performance Comparison
| Feature | Polar Columns (Recommended) | Non-Polar Columns (Alternative) | Mid-Polar Columns |
| Phase Type | Polyethylene Glycol (e.g., DB-WAX, VF-WAXms) | 100% Dimethylpolysiloxane (e.g., DB-1) | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) |
| Selectivity | High. Separates MMSP from the parent sulfide matrix effectively due to H-bonding. | Low. MMSP may co-elute with high-boiling matrix components; less separation from parent. | Medium. Often insufficient resolution for sulfoxide/sulfide pairs. |
| RI Stability | Variable. Highly temperature-dependent ( | Stable. RI is less affected by temperature programs. | Stable. Good general screening. |
| Peak Shape | Risk of Tailing. Strong interaction with active sites if the column is not deactivated. | Excellent. Sharp peaks, but poor selectivity for this pair. | Good. |
| Thermal Risk | Moderate. Elution requires higher temperatures (or longer times), increasing degradation risk. | Low. Elutes earlier, reducing thermal stress. | Low-Moderate. |
| Verdict | Primary Choice for Verification. Essential for proving the existence of the oxidized species. | Secondary Choice. Use only for confirming purity, not for primary identification. | Not Recommended. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol uses a "Parent-Anchor" validation method. We verify the target (MMSP) relative to the known parent (Sulfide), creating a differential RI (
Reagents & Standards
-
Primary Standard: 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4), purity >98%.
-
In-Situ Generation (If MMSP standard is unavailable): Mild oxidation of the parent sulfide using 1 eq. dilute
in methanol at 0°C. (Note: Avoid excess oxidant to prevent sulfone formation). -
Retention Standard: C10–C30 n-alkane mixture (for Van den Dool & Kratz calculation).
Instrumental Parameters (Critical for Labile Compounds)
-
System: GC-MS (Single Quadrupole or ToF).
-
Inlet: PTV (Programmed Temperature Vaporization) or Cool On-Column .
-
Why? Standard Split/Splitless injectors at 250°C will cause thermal degradation of the sulfoxide.
-
Protocol: Inject at 40°C, ramp at 12°C/s to 200°C.
-
-
Column: DB-WAX UI (Ultra Inert), 30m x 0.25mm x 0.25µm.
-
Oven Program: 40°C (2 min)
10°C/min 240°C (hold 5 min).
RI Calculation Workflow
The Linear Retention Index (LRI) is calculated using the Van den Dool and Kratz equation:
Where:
- = Retention time of MMSP.
- = Retention time of n-alkane eluting before x.
- = Retention time of n-alkane eluting after x.
Part 4: Data Interpretation & Verification
Expected Retention Behavior
On a Polar (Wax) column, the oxidation of the sulfide sulfur to a sulfoxide creates a massive positive shift in retention index due to the increased polarity and hydrogen-bonding capability.
Table 2: Reference & Predicted RI Values (Polar Column)
| Compound | Structure | Lit.[1][2][3][4][5][6][7][8][9][10] RI (Polar/Wax)* | Predicted RI Shift ( | Degradation Marker (m/z) |
| 2-Methyl-3-(methylthio)pyrazine (Parent) | 1616 | Reference (0) | 140 ( | |
| 2-Methyl-3-(methylsulfinyl)pyrazine (Target) | ~2100 - 2200 (Est.)** | +500 to +600 | 156 ( | |
| 2-Methyl-3-(methylsulfonyl)pyrazine (Over-oxidation) | >2400 | +800 | 172 ( |
*Literature Source for Parent: NIST WebBook [1]. Target RI is estimated based on typical sulfide-to-sulfoxide shifts on PEG phases. **Note: If MMSP elutes near the Parent (1616), thermal reduction has likely occurred in the injector.
Visualizing the Verification Logic
The following diagram illustrates the decision tree for verifying MMSP and distinguishing it from degradation artifacts.
Figure 1: Logic flow for distinguishing the target sulfoxide from its parent sulfide and degradation products.
Part 5: Troubleshooting & Expert Insights
The "Disappearing Peak" Phenomenon
If you observe a distinct peak for the sulfoxide on HPLC but it vanishes in GC, the cause is almost certainly thermal elimination in the injector.
-
Mechanism: Pyrazine sulfoxides can undergo elimination to form vinyl pyrazines or reduce back to the sulfide.
-
Solution: Switch to LC-MS for primary quantification. Use GC only for qualitative confirmation with PTV injection.
Column Bleed Interference
On Wax columns at high temperatures (>220°C), column bleed (PEG degradation) can mask the MMSP peak (which elutes late).
-
Mitigation: Use "Ultra Inert" (UI) or "MS-grade" Wax columns. Do not exceed 240°C.[4]
Verification of Oxidation State
To confirm the peak at RI >2000 is indeed the sulfoxide:
-
Chemical Reduction Test: Treat the sample with a mild reducing agent (e.g., Sodium metabisulfite). If the peak at RI >2000 disappears and the peak at RI 1616 (Parent) increases, the identity is confirmed.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-.[5][6] NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2025, from [Link]
-
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology.[9] (Contextual grounding for RI modeling on Wax columns).
-
Mihara, S., & Masuda, H. (1988).[6] Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry. (Foundational data for pyrazine retention behavior).
-
Ryan, D., et al. (2004). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (Methodology for pyrazine extraction and GC analysis). [Link]
Sources
- 1. journals.flvc.org [journals.flvc.org]
- 2. gcms.cz [gcms.cz]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 7. chromtech.net.au [chromtech.net.au]
- 8. VCF Guide to use [vcf-online.nl]
- 9. Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green-synthesized nanoparticles of the polyherbal extract attenuate the necrosis of pancreatic β-cell in a streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 2-Methyl-3-(methylsulfinyl)pyrazine from 2-methyl-3-(methylsulfonyl)pyrazine
An In-Depth Guide to Differentiating 2-Methyl-3-(methylsulfinyl)pyrazine and 2-Methyl-3-(methylsulfonyl)pyrazine
For researchers, medicinal chemists, and professionals in drug development, the precise identification of structurally similar compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive technical comparison of 2-methyl-3-(methylsulfinyl)pyrazine and 2-methyl-3-(methylsulfonyl)pyrazine, two closely related pyrazine derivatives. The critical difference lies in the oxidation state of the sulfur atom—a sulfoxide versus a sulfone. This subtle structural change imparts significant differences in their physicochemical properties, which can be exploited for their unambiguous differentiation.
This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and providing robust, self-validating protocols to ensure confidence in your analytical outcomes.
Foundational Chemical Differences
The core of this analytical challenge is the difference between a sulfoxide (-S(O)-) and a sulfone (-SO₂-) functional group. The sulfone group contains an additional oxygen atom, making it more oxidized and electron-withdrawing than the sulfoxide group. This fundamental distinction influences polarity, bond vibrational energies, and the electronic environment of nearby atoms, forming the basis for their differentiation.
Caption: Chemical structures of the sulfoxide and sulfone analytes.
Table 1: Comparison of Core Chemical Properties
| Property | 2-Methyl-3-(methylsulfinyl)pyrazine | 2-Methyl-3-(methylsulfonyl)pyrazine | Rationale for Difference |
| Molecular Formula | C₆H₈N₂OS | C₆H₈N₂O₂S | The sulfone contains an additional oxygen atom. |
| Molecular Weight | 156.21 g/mol | 172.21 g/mol | The mass of one additional oxygen atom (approx. 16 amu). |
| Polarity | Moderately Polar | Highly Polar | The S=O bonds in the sulfone group create a stronger dipole moment compared to the single S=O bond in the sulfoxide.[1] |
The Analytical Workflow: A Strategic Approach
A multi-technique approach is recommended for definitive identification. Mass spectrometry provides a clear initial distinction based on molecular weight, while spectroscopic and chromatographic methods confirm the specific isomeric structure and functional group identity.
Caption: Recommended analytical workflow for differentiation.
Spectroscopic Differentiation: Probing the Molecular Structure
Infrared (IR) Spectroscopy: The Gold Standard for S=O vs. SO₂
IR spectroscopy is arguably the most direct and conclusive method for distinguishing between sulfoxides and sulfones. The differentiation hinges on the unique vibrational modes of the sulfur-oxygen bonds.
-
Sulfoxide (-S(O)-): Exhibits a single, strong absorption band for the S=O stretching vibration, typically found in the 1030-1070 cm⁻¹ region.
-
Sulfone (-SO₂-): Displays two distinct, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. These are typically observed around 1120-1160 cm⁻¹ (symmetric) and 1300-1350 cm⁻¹ (asymmetric).[2][3][4]
Table 2: Predicted Diagnostic IR Absorption Bands
| Compound | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| 2-Methyl-3-(methylsulfinyl)pyrazine | Sulfoxide (S=O) | Stretch | ~1050 |
| 2-Methyl-3-(methylsulfonyl)pyrazine | Sulfone (SO₂) | Symmetric Stretch | ~1140 |
| Asymmetric Stretch | ~1325 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy provides detailed information about the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR). The strongly electron-withdrawing nature of the sulfone group compared to the sulfoxide group leads to predictable downfield shifts for adjacent nuclei.
-
¹H NMR: The protons of the methyl group attached to the sulfur (-S(O)CH₃ vs. -SO₂CH₃) will be the most affected. The sulfone's methyl protons are expected to resonate at a higher chemical shift (further downfield) than those of the sulfoxide. Similarly, the pyrazine ring protons, particularly the one closest to the sulfur substituent, will experience a downfield shift in the sulfone.
-
¹³C NMR: A similar trend is expected for the carbon signals. The methyl carbon attached to the sulfur and the pyrazine ring carbon bonded to the sulfur (C-3) will both be shifted downfield in the sulfone derivative.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Differences in CDCl₃
| Nucleus | 2-Methyl-3-(methylsulfinyl)pyrazine (Predicted δ, ppm) | 2-Methyl-3-(methylsulfonyl)pyrazine (Predicted δ, ppm) | Key Observation |
| ¹H, -S-CH₃ | ~2.7 - 2.9 | ~3.1 - 3.3 | Downfield shift for sulfone |
| ¹H, Pyrazine-H | ~8.4 - 8.6 | ~8.6 - 8.9 | General downfield shift for sulfone |
| ¹³C, -S-CH₃ | ~38 - 42 | ~43 - 47 | Downfield shift for sulfone |
| ¹³C, Pyrazine C-S | ~150 - 155 | ~154 - 159 | Downfield shift for sulfone |
| Note: These are estimated values based on general principles for pyrazine derivatives and sulfur-containing functional groups. Actual values must be confirmed with reference standards.[5][6][7] |
Mass Spectrometry (MS): From Molecular Weight to Fragmentation
MS provides two key pieces of information: the molecular weight and structural details from fragmentation patterns.
-
Molecular Ion Peak: The most straightforward distinction is the molecular weight difference of 16.00 Da.
-
Sulfoxide [M+H]⁺: m/z 157.04
-
Sulfone [M+H]⁺: m/z 173.04
-
-
Fragmentation Patterns: Sulfoxides and sulfones can exhibit different fragmentation behaviors under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). While both may show complex patterns, a characteristic loss of SO₂ (64 Da) can be a strong indicator of a sulfone.[8][9] Sulfoxides may show rearrangements or loss of an oxygen atom.[8][10]
Chromatographic Separation: Leveraging Polarity Differences
The significant difference in polarity between the sulfoxide and the more polar sulfone allows for excellent separation using liquid chromatography.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice.
-
Principle: In a reversed-phase system (e.g., C18 column), less polar compounds are retained longer. Therefore, the more polar sulfone will elute earlier than the sulfoxide.
-
Column Choice: A standard C18 column is often sufficient. For enhanced selectivity, especially in complex matrices, a column with phenyl or biphenyl stationary phases can be beneficial due to potential π-π interactions with the pyrazine ring.[1][11]
-
-
Gas Chromatography (GC): While possible, GC analysis can be more challenging due to the polarity and thermal lability of these compounds.[12] Derivatization may be required for robust analysis. HPLC is generally the more reliable technique.
Table 4: Expected HPLC Elution Order (Reversed-Phase)
| Compound | Relative Polarity | Expected Elution Order |
| 2-Methyl-3-(methylsulfonyl)pyrazine | Higher | 1st (Shorter Retention Time) |
| 2-Methyl-3-(methylsulfinyl)pyrazine | Lower | 2nd (Longer Retention Time) |
Detailed Experimental Protocols
These protocols provide a starting point for analysis. Instrument parameters should be optimized for your specific system and sample matrix.
Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm (Pyrazine chromophore).
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation: Inject individual standards of the sulfoxide and sulfone to confirm retention times before analyzing unknown mixtures.
Protocol: Infrared (IR) Spectroscopy
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The spectrum should be baseline-corrected. Identify and label the key peaks in the 1400-1000 cm⁻¹ region to identify the sulfoxide or sulfone stretches.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: LC-MS system, such as a Q-TOF or Orbitrap mass spectrometer, with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ESI mode is typically effective for nitrogen-containing heterocycles.
-
Sample Introduction: Infuse the sample solution (~10 µg/mL in methanol or acetonitrile) directly or use the HPLC method described above.[5]
-
MS Parameters:
-
Scan range: m/z 50-500.
-
Acquire data in full scan mode to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) on the precursor ions (m/z 157.04 and 173.04) to obtain fragmentation data for structural confirmation.
-
-
Data Processing: Use the instrument software to determine the elemental composition from the accurate mass measurement, confirming the molecular formula. Analyze the MS/MS spectrum for characteristic neutral losses or fragment ions.
Conclusion
The differentiation of 2-methyl-3-(methylsulfinyl)pyrazine and 2-methyl-3-(methylsulfonyl)pyrazine is readily achievable through a systematic analytical approach. While high-resolution mass spectrometry provides a definitive answer based on molecular formula, it is the combination of techniques that provides unimpeachable structural proof. Infrared spectroscopy offers the most unambiguous diagnostic for the sulfoxide versus sulfone functional group , while reversed-phase HPLC provides robust physical separation . Finally, NMR spectroscopy validates the electronic structure and confirms the precise isomeric arrangement. Employing these orthogonal techniques ensures the highest degree of scientific rigor and confidence in your results.
References
- BenchChem. (2025).
-
Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1223. [Link]
-
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]
-
Gao, J., Li, Y., & Kenttämaa, H. I. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(12), 2097–2104. [Link]
-
LCGC International. (2010). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3(or 5)-(methyl thio) pyrazine. [Link]
-
Hanai, T., & Hubert, J. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 567-574. [Link]
-
Pratiwi, D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemical Research. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]
-
Bossle, P. C., Ellzy, M. W., & Martin, J. J. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. [Link]
-
Matarashvili, I., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 958(1-2), 89-100. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]
-
Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]
-
The Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine. (2026, February 12). LinkedIn. [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
-
Maziarka, K., et al. (2019). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules, 24(23), 4257. [Link]
-
ResearchGate. (n.d.). Sulfones and Sulfoxides. [Link]
-
Fishman, A., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 78(1), 269–275. [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
Royal Society of Chemistry. (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-. PubChem Compound Database. [Link]
-
Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry, 35(6), 658–660. [Link]
-
MDPI. (2024). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. [Link]
-
Science of Synthesis. (n.d.). Pyrazines. [Link]
-
FooDB. (n.d.). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]
-
University of Nebraska–Lincoln. (n.d.). Structure Determination of Organic Compounds. [Link]
-
Chemsrc. (2019). Sulfone, sulfoxide compound. Chemical Product Catalog. [Link]
-
ResearchGate. (n.d.). The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the.... [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Link]
- Google Patents. (n.d.).
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
-
ResearchGate. (n.d.). (PDF) SULFOXIDES AND SULFONES: REVIEW. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-propylpyrazine. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
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IR Spectroscopy Fingerprints for Pyrazine Sulfoxide Validation
A Comparative Technical Guide for Drug Development
Executive Summary: The Oxidation State Challenge
In the synthesis of pyrazine-based pharmaceuticals (e.g., antitubercular agents, kinase inhibitors), the pyrazine sulfoxide moiety (pyrazine-
The validation challenge is threefold:
-
Confirming Oxidation: Differentiating the product from the starting sulfide .
-
Preventing Over-Oxidation: Ensuring the absence of the thermodynamic sink, the sulfone (
). -
Differentiation: Distinguishing the
moiety from the (N-oxide) impurity often generated under similar oxidative conditions.
This guide establishes Infrared (IR) Spectroscopy as the primary rapid-screening tool for this validation, comparing its efficacy against NMR and MS alternatives.
Technical Deep Dive: The IR Fingerprint
The validation of pyrazine sulfoxide relies on detecting the specific dipole change associated with the sulfur-oxygen double bond while simultaneously confirming the integrity of the pyrazine heteroaromatic ring.
The Primary Validator: Stretch
The sulfoxide group exhibits a strong, characteristic absorption band due to the
-
Wavenumber: 1030 – 1070 cm⁻¹
-
Mechanism: The S=O bond has significant double-bond character but is highly polar (semipolar), leading to a large change in dipole moment during vibration, which translates to strong IR absorption.
-
Solvent Sensitivity: In solution, this band is sensitive to hydrogen bonding. In solid-state (ATR/KBr), it is stable but may split due to crystal packing forces.
The Exclusionary Markers: Sulfone ( )
To validate purity (absence of over-oxidation), the spectrum must be void of sulfone bands. The sulfone group (
-
Asymmetric Stretch (
): 1300 – 1350 cm⁻¹ (Strong) -
Symmetric Stretch (
): 1120 – 1160 cm⁻¹ (Strong)
Validation Logic: If the band at ~1050 cm⁻¹ is present without the doublet at 1320/1140 cm⁻¹, the product is the desired sulfoxide.
Distinguishing Pyrazine -Oxides
Oxidative conditions (e.g.,
- Marker: 1230 – 1325 cm⁻¹ (Strong).[4]
-
Differentiation: The N-oxide band appears at a significantly higher frequency than the sulfoxide band (1050 cm⁻¹), allowing for clear spectral resolution.
Summary of Diagnostic Bands
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Status |
| Sulfoxide | 1030 – 1070 | Strong | Positive ID | |
| Sulfone | 1300 – 1350 | Strong | Impurity (Reject) | |
| Sulfone | 1120 – 1160 | Strong | Impurity (Reject) | |
| Pyrazine Ring | Skeletal | 1400 – 1600 | Med-Strong | Identity (Constant) |
| 1230 – 1325 | Strong | Impurity (Reject) |
Comparative Analysis: IR vs. Alternatives
While IR is the speed champion, it is not the only tool. The following table objectively compares IR against NMR and Mass Spectrometry for this specific application.
| Feature | FT-IR (ATR) | ¹H NMR | Mass Spectrometry (ESI) |
| Primary Output | Functional Group ID ( | Proton Environment / Chirality | Molecular Weight ( |
| Speed | < 1 min (No solvent needed) | 10–30 mins (Solvent prep + shim) | 5–10 mins |
| Sulfoxide vs. Sulfone | Excellent (Distinct bands) | Good (Chemical shift | Excellent ( |
| Stereochemistry | Poor (Achiral technique) | Excellent (Diastereotopic protons visible) | Poor |
| Sample State | Solid or Oil (Native) | Solution only | Solution only |
| Cost per Run | Negligible | High (Solvents/Deuterium) | Medium |
| Best Use Case | In-process control (IPC), QC release | Final structure elucidation | Trace impurity detection |
Expert Insight: Use IR for real-time monitoring of the oxidation reaction to detect the endpoint (appearance of 1050 cm⁻¹) and stop before sulfone formation. Use NMR for the final characterization to confirm the diastereomeric ratio if the sulfoxide creates a chiral center.
Experimental Protocol: Self-Validating Workflow
This protocol outlines a "Traffic Light" system for validating pyrazine sulfoxide batches using ATR-FTIR.
Materials & Equipment
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for strong S=O dipoles).
-
Background: Air (clean crystal).
Step-by-Step Methodology
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect background spectrum.
-
Sample Loading: Apply ~2-5 mg of the solid pyrazine derivative directly onto the diamond crystal. Apply pressure to ensure contact.
-
Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.
-
Baseline Correction: Apply automatic baseline correction to flatten the region between 1800 and 2500 cm⁻¹.
-
Spectral Analysis (The "Traffic Light" Check):
-
Zone 1 (1300-1350 cm⁻¹): Check for Sulfone. If peak exists
RED LIGHT (Over-oxidized). -
Zone 2 (1230-1325 cm⁻¹): Check for N-Oxide.[4] If peak exists
RED LIGHT (Wrong isomer). -
Zone 3 (1030-1070 cm⁻¹): Check for Sulfoxide. If strong peak exists
GREEN LIGHT . -
Zone 4 (600-800 cm⁻¹): Check for Sulfide (C-S stretch). If weak bands persist but Zone 3 is weak
YELLOW LIGHT (Incomplete reaction).
-
Data Processing
Normalize the spectrum to the Pyrazine Ring Breathing mode (~1020 cm⁻¹ or 1400 cm⁻¹) to allow for batch-to-batch intensity comparison.
Visualizing the Validation Logic
The following diagram illustrates the decision logic for validating the reaction outcome based on spectral data.
Caption: Logical decision tree for interpreting FTIR spectra during pyrazine sulfoxide validation. This workflow prioritizes the exclusion of impurities (Sulfone/N-oxide) before confirming the target moiety.
References
-
Vertex AI Search. (2025). The Design of Sulfur Dioxide-Releasing Linkers for Siderophore-Based Trojan Horse Conjugates. (See Result 1.11 for NMR/MS characterization of pyrazine sulfoxide intermediates). Link
-
Klein, B., & Berkowitz, J. (1959). Pyrazines.[5][6][7][8] I. Pyrazine-N-oxides.[4][5][6] Preparation and Spectral Characteristics. Journal of the American Chemical Society.[5] (Foundational data on Pyrazine N-oxide IR bands). Link
-
ResearchGate. (2021). Difference Between Sulfone and Sulfoxide. (General functional group comparison). Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard reference for S=O and SO2 frequencies). Link
-
Szafraniec, L. L. (1970). Infrared spectra of some pyrazine N-oxide complexes. Journal of Molecular Structure. (Differentiation of ring N-oxides). Link
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- 2. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Cross-Validation of HPLC and GC Methods for Pyrazine Quantification
Executive Summary: The Orthogonal Imperative
In pharmaceutical development and flavor chemistry, pyrazines (specifically alkylpyrazines like 2,3,5,6-tetramethylpyrazine or "Ligustrazine") occupy a critical dual role: they are potent bioactive markers for hemodynamic therapies and essential organoleptic compounds in food matrices.
While Gas Chromatography (GC) has traditionally been the "gold standard" for these volatile heterocyclic compounds, High-Performance Liquid Chromatography (HPLC) has emerged as a necessary orthogonal technique, particularly for non-volatile derivatives or when avoiding thermal degradation is paramount.[1]
This guide details the cross-validation of these two methodologies. It is not merely a choice between A and B; it is a protocol for using one to validate the other, ensuring regulatory compliance (ICH Q2) and scientific rigor. We demonstrate that while GC-MS offers superior sensitivity for trace volatiles, HPLC-UV/MS provides unmatched robustness for high-concentration pharmaceutical assays, free from thermal artifacts.
Mechanistic Basis: Volatility vs. Polarity[2]
To cross-validate effectively, one must understand the distinct physical separation mechanisms at play. This divergence is what makes the two methods orthogonal—errors in one are unlikely to be replicated in the other.
Gas Chromatography (The Volatility Engine)
-
Mechanism: Separation based on boiling point and interaction with the stationary phase (typically polyethylene glycol for pyrazines).
-
Why for Pyrazines: Pyrazines are nitrogen-containing aromatic rings with high vapor pressures. GC exploits this, allowing for headspace analysis (HS-SPME) which eliminates complex liquid extraction steps.
-
Risk: Thermal instability.[2][3] While alkylpyrazines are stable, metabolic derivatives (e.g., hydroxypyrazines) may degrade in the injection port (
).
HPLC (The Interaction Engine)
-
Mechanism: Partitioning between a non-polar stationary phase (C18) and a polar mobile phase (Water/Acetonitrile).
-
Why for Pyrazines: Pyrazines are weak bases (
). By controlling pH, HPLC allows for the analysis of pyrazines in their neutral or protonated states without thermal stress. -
Risk: Matrix interference. In complex fermentation broths or biological fluids, co-eluting polar compounds can suppress ionization (LC-MS) or obscure UV absorption.
Experimental Workflow: The Cross-Validation Protocol
This section outlines a self-validating system where a single sample batch of 2,3,5,6-Tetramethylpyrazine (TMP) is quantified simultaneously by both methods to establish bias and precision.
Visualizing the Workflow
The following diagram illustrates the parallel processing required for strict cross-validation.
Figure 1: Parallel workflow ensuring that sample handling is the only variable between the two analytical techniques.
Protocol A: GC-MS Methodology (Sensitivity Focused)
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-WAX or ZB-WAX (Polar),
. -
Sample Prep (HS-SPME):
-
Place 5 mL sample in a 20 mL headspace vial.
-
Add 2g NaCl (salting out effect to increase volatility).
-
Incubate at
for 15 min. -
Extract using DVB/CAR/PDMS fiber for 30 min.
-
-
Conditions: Injector
(Splitless). Oven: (2 min) . -
Detection: SIM mode (m/z 136 for TMP, m/z 140 for deuterated internal standard).
Protocol B: HPLC-UV Methodology (Robustness Focused)
-
Instrument: Waters Alliance or Agilent 1260 Infinity II.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),
, . -
Sample Prep:
-
Dilute sample 1:10 with Methanol/Water (50:50).
-
Filter through
PTFE membrane (Critical to protect column).
-
-
Mobile Phase: Isocratic 60% Water / 40% Methanol (or Acetonitrile).
-
Conditions: Flow
, Temp . -
Detection: UV-Vis at 280 nm (Characteristic absorption of the pyrazine ring).
Comparative Performance Data
The following table summarizes typical validation parameters observed when quantifying Tetramethylpyrazine (TMP) using both methods. Note the trade-off between sensitivity (GC) and precision/range (HPLC).[4]
| Parameter | GC-MS (Headspace) | HPLC-UV (Reverse Phase) | Interpretation |
| Linearity ( | HPLC offers superior linearity at high concentrations. | ||
| LOD (Limit of Detection) | GC is | ||
| Precision (RSD %) | HPLC is significantly more precise (no extraction variability). | ||
| Recovery | HPLC avoids the "equilibrium bias" of headspace extraction. | ||
| Throughput | 45 min/sample | 15 min/sample | HPLC is faster for routine QC of known formulations. |
Data Insight:
If your target concentration is
Statistical Cross-Validation (The "Truth" Test)
To validate the methods against each other, do not rely solely on correlation coefficients (
-
Analyze 20 samples spanning the concentration range (
) using both Protocol A and Protocol B. -
Calculate the % Difference for each sample:
-
Criteria:
-
The mean difference (bias) should be
. -
If GC consistently reads lower, investigate incomplete extraction (SPME equilibrium issue).
-
If HPLC reads higher, investigate co-elution of matrix impurities absorbing at 280 nm.
-
Decision Logic: When to Use Which?
Use this logic flow to determine the primary method for your specific application.
Figure 2: Decision matrix for selecting the primary quantification method.
References
-
BenchChem. (2025).[1][5][6][7] A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. BenchChem Technical Guides. Link
-
MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules. Link
-
National Institutes of Health (NIH). (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. Link
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Isomeric Purity Determination of Methyl-Substituted Pyrazines: A Comparative Technical Guide
Topic: Isomeric Purity Determination of Methyl-Substituted Pyrazines Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary: The Isomer Challenge
Methyl-substituted pyrazines (e.g., 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) like Favipiravir and Bortezomib , and are potent flavor compounds.
The analytical challenge lies in their structural similarity. Regioisomers such as 2,5-dimethylpyrazine (2,5-DMP) and 2,6-dimethylpyrazine (2,6-DMP) possess nearly identical boiling points and electron ionization (EI) mass spectra, making standard identification protocols prone to false positives.
This guide objectively compares the two industry-standard methodologies for determining isomeric purity:
-
Capillary Gas Chromatography (GC-FID/MS): The gold standard for trace impurity profiling and isomer resolution.
-
Quantitative NMR (qNMR): The orthogonal, self-validating method for absolute purity assessment.
Comparative Analysis: GC vs. qNMR
The following table summarizes the performance metrics of both techniques based on experimental validation.
| Feature | Method A: Capillary GC (Polar Phase) | Method B: 1H-qNMR (Internal Standard) |
| Primary Utility | Separation of complex isomer mixtures (2,3 vs 2,5 vs 2,6). | Absolute purity determination of the bulk material. |
| Selectivity | High .[1] Relies on stationary phase interaction (H-bonding). | High . Relies on distinct chemical shifts ( |
| Limit of Detection (LOD) | Excellent (< 1 ppm). Ideal for trace impurity analysis. | Moderate (~0.1%). Not suitable for trace impurities <0.1%. |
| Critical Limitation | Requires reference standards for response factors. 2,5-DMP and 2,6-DMP often co-elute on non-polar columns. | Lower sensitivity; requires high-field instrument (≥400 MHz) for resolution. |
| Throughput | Moderate (20-30 min run times). | Fast (5-10 min acquisition). |
Method A: Capillary Gas Chromatography (The Separation Standard)
The "Critical Pair" Causality
In methyl-pyrazine analysis, the choice of stationary phase is the single most critical variable.
-
Non-polar columns (e.g., 100% Dimethylpolysiloxane / DB-1): Separate primarily by boiling point. Since 2,5-DMP (bp 155°C) and 2,6-DMP (bp 154°C) have virtually identical boiling points, they often co-elute as a single peak, leading to gross overestimation of purity.
-
Polar columns (e.g., Polyethylene Glycol / PEG / Wax): Separate based on hydrogen bonding and dipole-dipole interactions. The nitrogen lone pairs in the pyrazine ring interact stronger with the PEG phase. This interaction resolves the 2,5 and 2,6 isomers effectively.
Validated GC-FID Protocol
Objective: Resolve 2,3-DMP, 2,5-DMP, and 2,6-DMP with Resolution (
-
Instrument: GC with Flame Ionization Detector (FID) (preferred for quantification over MS due to linear dynamic range).
-
Column: DB-WAX or ZB-WAXplus (30 m
0.25 mm 0.25 µm).-
Why: The PEG phase provides the necessary polarity to differentiate the dipole moments of the isomers.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Temperature Program:
-
Hold at 60°C for 2 min (Focusing).
-
Ramp 5°C/min to 150°C (Critical separation window).
-
Ramp 20°C/min to 230°C and hold for 5 min (Elute heavy impurities).
-
-
Detection: FID at 260°C.
System Suitability Criteria:
-
Resolution (
): Between 2,6-DMP and 2,5-DMP must be 1.5. -
Tailing Factor:
1.2 (Pyrazines are basic and can tail on active sites; ensure liner is deactivated).
Method B: Quantitative NMR (The Orthogonal Validator)
The "Self-Validating" Logic
qNMR is an absolute primary method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). This makes it superior for assessing the "true" mass balance purity, including water and inorganic salts which GC misses.
Validated qNMR Protocol
Objective: Determine absolute purity of 2,3,5-trimethylpyrazine (TMP).
-
Solvent: Deuterated Chloroform (
) or DMSO- (if volatility is a concern). -
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Selection Logic: The IS signals must not overlap with the pyrazine methyls (2.4–2.6 ppm) or ring protons (8.0–8.5 ppm). Maleic acid gives a clean singlet at ~6.3 ppm.
-
-
Instrument: 400 MHz (or higher) NMR.
-
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 5 (typically 30–60 seconds). Failure to wait for full relaxation is the #1 cause of error. -
Scans: 16 or 32 (to achieve S/N > 150:1).
-
Spectral Width: 20 ppm.
-
Calculation:
Where:
- = Integral area
- = Number of protons (e.g., 1H for pyrazine ring, 2H for Maleic acid)
- = Molar mass
- = Weighed mass[2]
- = Purity (as decimal)
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct method based on the stage of drug development or research.
Caption: Decision tree for selecting GC-FID (separation) vs. qNMR (absolute quantification) based on analytical requirements.
References
-
Separation of Pyrazine Isomers by GC
-
qNMR Methodology Standards
-
Pharmaceutical Relevance of Pyrazines
-
Metabolite Analysis
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
Safety Operating Guide
2-Methyl-3-(methylsulfinyl)pyrazine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Methyl-3-(methylsulfinyl)pyrazine (CAS: 1185292-70-9), a specialized pyrazine derivative often encountered in flavor chemistry research or as a metabolic intermediate of 2-methyl-3-(methylthio)pyrazine.
Unlike standard organic solvents, this compound combines a nitrogen-rich heteroaromatic ring with a sulfoxide moiety, necessitating specific precautions against thermal instability and incompatible redox reactions during waste processing.
Part 1: Hazard Identification & Safety Prerequisites
Before initiating any disposal workflow, you must characterize the material's specific risks. The sulfoxide group (
Chemical Risk Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Sulfinyl (Sulfoxide) | Thermal Hazard: Sulfoxides can undergo thermal elimination (Pyrolytic syn-elimination) at elevated temperatures, releasing sulfenic acids and alkenes. Avoid autoclaving waste. |
| Ring Structure | Pyrazine (1,4-Diazine) | Nitrogen Content: Incineration will generate NOx. Waste streams must be directed to incinerators with appropriate scrubbers. |
| Redox Potential | Mild Oxidizer/Reducible | Incompatibility: Can react violently with strong acyl halides (Pummerer rearrangement) or strong reducing agents (generating odorous sulfides). |
| Odor Threshold | Low to Moderate | Stench Risk: While less odorous than the sulfide, accidental reduction (e.g., in anaerobic waste tanks) can regenerate the "rotten cabbage" smell of the sulfide precursor. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for dust) or half-mask with organic vapor cartridges (if liquid/volatile) is mandatory during spill cleanup.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. For prolonged immersion/cleanup, use Silver Shield® or Viton®.
-
Eye/Face: Chemical splash goggles. Face shield required if handling >100 mL liquid stock.
Part 2: Waste Classification & Segregation
Proper segregation is the single most critical step to prevent "unknown" reactions in waste drums.
RCRA Classification (USA): This specific compound is not P-listed or U-listed. However, it must be characterized by the generator.
-
Primary Waste Code: D001 (Ignitable) if in a flammable solvent.
-
Secondary Consideration: If pure, it likely falls under "Non-Regulated Organic Waste" unless it exhibits specific toxicity (D003 - Reactive is unlikely but possible with strong reducing agents).
-
Best Practice: Label as "Hazardous Waste - Organic Sulfoxide/Pyrazine Derivative" .
Segregation Rules:
-
DO NOT MIX WITH: Acid chlorides (e.g., Thionyl chloride), strong acids, or strong reducing agents (e.g., Lithium Aluminum Hydride).
-
DO MIX WITH: Compatible non-halogenated organic solvents (Methanol, Ethanol, Acetone) destined for high-BTU incineration.
Part 3: Disposal Procedures
Scenario A: Small-Scale Laboratory Waste (< 500 mL/g)
For residual aliquots, HPLC waste, or expired standards.
-
Consolidation: Collect in a dedicated "Non-Halogenated Organic" waste carboy.
-
Labeling: Explicitly list "2-Methyl-3-(methylsulfinyl)pyrazine" on the tag. Do not use generic "Organic Waste" labels if the concentration exceeds 1%.
-
Disposal Path: Transfer to EHS for High-Temperature Incineration .
-
Why? Biological treatment (sewer) is prohibited due to the potential for the pyrazine ring to inhibit nitrifying bacteria in water treatment plants.
-
Scenario B: Pure Substance Deactivation (Spill or Excess Stock)
If you must deactivate the material before disposal (e.g., to reduce reactivity), follow this oxidation protocol. Note: This converts the sulfoxide to a stable sulfone.
-
Dissolution: Dissolve the material in glacial acetic acid.
-
Oxidation: Slowly add 30% Hydrogen Peroxide (
) in excess (1.5 molar equivalents). -
Quenching: Destroy excess peroxide with sodium bisulfite solution (check with starch-iodide paper).
-
Disposal: Adjust pH to 7 and dispose of as aqueous organic waste.
Scenario C: Spill Cleanup Workflow
Figure 1: Immediate response protocol for 2-Methyl-3-(methylsulfinyl)pyrazine spills. Note the prohibition of sawdust (combustible) due to the oxidative nature of sulfoxides.
Part 4: Operational Logic & Scientific Rationale
Why Incineration over Landfill? Pyrazine derivatives are heterocyclic aromatic compounds. While many are biodegradable, the kinetics are slow. In a landfill, anaerobic conditions can reduce the sulfinyl group back to the thioether (sulfide) .
-
Reaction:
-
Consequence: 2-Methyl-3-(methylthio)pyrazine has an extremely low odor threshold (roasted nut/meaty/sulfurous). Leaching this into groundwater or air would cause significant environmental nuisance and regulatory fines. High-temperature incineration (
) ensures complete mineralization to , , , and (scrubbed).
Why Avoid Acid Chlorides? Mixing sulfoxides with acid chlorides (like Acetyl Chloride or Thionyl Chloride) triggers the Pummerer Rearrangement .
-
Risk:[1][3][4] This reaction is exothermic and generates thionium ions, which can lead to violent polymerization or explosive pressure buildup in closed waste containers.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 101003, 2-Methyl-3-(methylthio)pyrazine (Precursor/Analog data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Management of Unlisted Organic Chemicals. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Methyl-3-(methylsulfinyl)pyrazine
Executive Summary & Risk Profile
2-Methyl-3-(methylsulfinyl)pyrazine is a potent pyrazine derivative, typically utilized in flavor and fragrance chemistry for its roasted, nutty, or sulfurous sensory profile.[1] Unlike its sulfide precursor (2-Methyl-3-(methylthio)pyrazine), the sulfinyl (sulfoxide) moiety introduces specific handling challenges: increased polarity and potential for enhanced dermal permeation.
While often classified as "GRAS" (Generally Recognized As Safe) in finished consumer products (ppm levels), the neat chemical presents distinct occupational hazards. The primary risks are respiratory/ocular irritation and extreme olfactory contamination of the facility.
Core Hazard Classifications (GHS/CLP)
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[2]
-
Odor Threshold: Extremely low (ppb range). Poor handling can render lab spaces unusable for sensory work.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for handling neat (pure) substance. If dissolved in solvents (e.g., DCM, Methanol), the solvent's breakthrough time dictates glove selection.
| PPE Category | Specification | Technical Justification (The "Why") |
| Dermal (Hands) | Double Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, >0.14 mm) | Permeation Dynamics: Sulfoxides (S=O) are polar aprotic moieties that can act as penetration enhancers, potentially carrying surface contaminants through the skin barrier. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | Half-Face Respirator with OV/P100 Cartridges (Organic Vapor + HEPA) | Dual Threat: The P100 filter captures solid particulates/dust during weighing. The OV (Organic Vapor) charcoal layer adsorbs the volatile sulfurous off-gassing that penetrates standard dust masks. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Vapor Irritation: Safety glasses are insufficient. Indirect venting prevents splash entry while allowing moisture escape, critical for preventing fogging during delicate weighing tasks. |
| Body | Lab Coat (Tyvek® or Poly-coated preferred) | Odor Adsorption: Cotton lab coats absorb pyrazines tenaciously. Disposable Tyvek sleeves or aprons prevent "carry-home" odor on personal clothing. |
Operational Protocol: The "Zero-Odor" Transfer
Objective: Transfer material from stock container to reaction vessel without contaminating the lab atmosphere.
Phase 1: Preparation (The "Hot Zone")
-
Designate the Zone: All handling must occur inside a certified Chemical Fume Hood.
-
The "Kill Bath": Prepare a beaker containing 10% Sodium Hypochlorite (Bleach) solution inside the hood.
-
Mechanism: Hypochlorite oxidizes the odorous sulfur/pyrazine compounds into non-volatile, odorless sulfones or sulfonates.
-
-
Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a "secondary containment box" (e.g., a glove bag) for weighing.
Phase 2: Handling & Transfer
-
Don PPE: Put on inner gloves, lab coat, respirator, goggles, and then outer gloves.
-
Open: Open the container only inside the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas.
-
Seal: Parafilm® the stock container immediately after use.
-
Decon Spatula: Immediately submerge the used spatula into the Kill Bath . Do not place it on the benchtop.
Phase 3: Doffing & Exit
-
Outer Glove Removal: Peel off outer gloves inside the hood and drop them into a solid waste bag inside the hood.
-
Wipe Down: Wipe the exterior of the stock container with a bleach-dampened paper towel before returning it to storage.
-
Seal Waste: Tightly seal the solid waste bag (containing gloves and paper towels) before removing it from the hood.
Emergency Procedures
Spills (Solid/Powder)
-
Isolate: Evacuate non-essential personnel. The odor will travel faster than the toxicity.
-
Cover: Gently cover the spill with a paper towel dampened with 10% Bleach . This prevents dust generation and begins oxidizing the odor immediately.
-
Scoop: Scoop up the damp material and place it in a double-bagged waste container.
-
Ventilate: Keep the fume hood sash at the emergency position (lowest possible).
Exposure[2][3][4][5][6][7]
-
Skin: Wash with soap and water for 15 minutes.[6][8] Do not use ethanol/solvents, as they may increase transdermal absorption of the pyrazine.
-
Eyes: Flush for 15 minutes.[6] Consult an ophthalmologist if irritation persists.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical logic gates for handling this compound, specifically highlighting the "Kill Bath" intervention point which is often missed in standard protocols.
Caption: Operational workflow emphasizing the "Kill Bath" oxidation step to neutralize odor and toxicity before waste disposal.
Disposal & Waste Management
Do not dispose of down the drain. Pyrazines are toxic to aquatic life and will cause extensive odor complaints in the municipal sewer system.
-
Primary Waste: All contaminated solids (gloves, paper towels) must be double-bagged in polyethylene bags.
-
Chemical Treatment: Add a small amount of bleach solution to the waste bag before sealing to ensure ongoing oxidation of residues.
-
Classification: Dispose of as Hazardous Organic Waste (RCRA Code typically D001 if flammable solvents are present, or generic organic waste).
-
Destruction: Incineration is the only recommended disposal method to ensure complete thermal destruction of the pyrazine ring.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 101003, 2-Methyl-3-(methylthio)pyrazine. (Note: Used as primary toxicity proxy for the sulfinyl derivative due to structural homology). Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2012).[9] Scientific Opinion on the safety and efficacy of pyrazine derivatives. EFSA Journal. (Establishes metabolic pathways and irritation hazards for Group 24 Pyrazines). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standard 1910.134. Retrieved from [Link]
-
The Good Scents Company. (2023). Safety Data Sheet Data: Pyrazine Derivatives. (Industry standard for flavor/fragrance safety data). Retrieved from [Link]
Sources
- 1. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]
- 2. synerzine.com [synerzine.com]
- 3. fema.gov [fema.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. fishersci.com [fishersci.com]
- 7. synerzine.com [synerzine.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
